molecular formula C7H12N2S B8586171 Octahydro-benzoimidazole-2-thione

Octahydro-benzoimidazole-2-thione

Cat. No.: B8586171
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-benzoimidazole-2-thione is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+

InChI Key

INYFNNKRGLROQV-OLQVQODUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NC(=S)N2

Canonical SMILES

C1CCC2C(C1)NC(=S)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of the Octahydrobenzimidazole Ring System

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Saturated Heterocycles in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] While the aromatic benzimidazole system has been extensively studied, its saturated counterpart, the octahydrobenzimidazole ring system, represents a frontier of increasing importance in drug discovery. The introduction of saturation transforms the planar, rigid aromatic core into a flexible, three-dimensional structure with defined stereochemical centers. This transition to a sp³-rich framework can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while also enabling more precise, three-dimensional interactions with biological targets.[5]

This technical guide provides a comprehensive overview of the conformational analysis of the octahydrobenzimidazole ring fusion. As a senior application scientist, the goal is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand and manipulate the stereochemistry of this important scaffold. We will delve into the fundamental principles of its stereoisomerism, explore state-of-the-art experimental techniques for its characterization, and discuss the role of computational modeling in predicting its conformational landscape.

Part 1: The Dichotomy of Ring Fusion: Cis- and Trans-Octahydrobenzimidazole

The fusion of the cyclohexane and imidazole rings in the octahydrobenzimidazole system can occur in two distinct diastereomeric forms: cis and trans. This stereochemical relationship is defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C3a and C7a). In the cis isomer, these hydrogens are on the same face of the molecule, leading to a folded, concave shape.[6] Conversely, the trans isomer possesses bridgehead hydrogens on opposite faces, resulting in a more linear and rigid structure.[6] These two isomers are not interconvertible without breaking and reforming covalent bonds and are therefore distinct chemical entities with different physical and chemical properties.[7]

The conformational behavior of the octahydrobenzimidazole system can be largely understood by analogy to the well-studied decalin (decahydronaphthalene) system.[8][9][10][11]

The Flexible Cis-Isomer

In the cis-fused isomer, the two rings are joined by one axial and one equatorial bond. This arrangement allows for a conformational inversion, often referred to as a "ring flip," where both six-membered and five-membered rings can invert.[10][11] This process leads to an equilibrium between two enantiomeric chair-chair conformations. The energy barrier for this ring inversion in the analogous cis-decalin system has been determined to be approximately 12.6 kcal/mol using variable-temperature 13C NMR.[8] A similar barrier can be anticipated for cis-octahydrobenzimidazole, although the presence of the heteroatoms in the five-membered ring will modulate this value.

The Rigid Trans-Isomer

The trans-fused isomer has both rings fused via equatorial bonds.[9] This arrangement results in a more stable, lower-energy conformation compared to the cis isomer, as it minimizes steric strain. A critical feature of the trans isomer is its conformational rigidity; it is "locked" and cannot undergo a ring flip.[7][8] Any attempt at ring inversion would introduce an insurmountable degree of ring strain.[8] This conformational locking has significant implications for drug design, as substituents on the ring system will have fixed axial or equatorial orientations.

The relative stability of the trans isomer over the cis isomer in decalin is approximately 2 kcal/mol, primarily due to unfavorable non-bonded interactions in the concave region of the cis structure.[10] A similar trend in stability is expected for the octahydrobenzimidazole system.

Part 2: Experimental Elucidation of Conformation

A robust conformational analysis relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12] A suite of 1D and 2D NMR experiments can provide detailed insights into the stereochemistry and dynamic behavior of the octahydrobenzimidazole ring system.

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is in turn dictated by the molecule's conformation. For instance, axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts. In the cis isomer, the dynamic equilibrium between two conformers at room temperature may lead to averaged signals. However, at low temperatures, the ring flip can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interactions between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[13] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining stereochemistry.

In the context of octahydrobenzimidazole, NOESY can definitively distinguish between cis and trans isomers:

  • For the cis isomer: A strong NOE cross-peak will be observed between the two axial bridgehead protons.

  • For the trans isomer: No NOE will be observed between the two bridgehead protons, as they are on opposite faces of the molecule.

Furthermore, NOE can be used to determine the relative stereochemistry of substituents on the rings.

  • Sample Preparation: Dissolve 5-10 mg of the purified octahydrobenzimidazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a 2D NOESY spectrum on an NMR spectrometer (400 MHz or higher). A mixing time of 500-800 ms is typically a good starting point for molecules of this size.

  • Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

  • Analysis:

    • Identify the diagonal peaks corresponding to the proton resonances.

    • Look for off-diagonal cross-peaks, which indicate NOE correlations.

    • Specifically, analyze the region corresponding to the bridgehead protons to confirm the cis or trans ring fusion.

    • Map all observed NOEs to build a 3D model of the molecule's solution-state conformation.

The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the conformation of the rings. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the cyclohexane ring is indicative of a diaxial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial arrangements.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] If a suitable single crystal of an octahydrobenzimidazole derivative can be obtained, this technique reveals precise bond lengths, bond angles, and dihedral angles, confirming the ring conformation and the relative stereochemistry of all substituents. For example, a crystal structure of a substituted octahydrobenzimidazole derivative has confirmed a chair conformation for the cyclohexane ring and a twist conformation for the five-membered heterocyclic ring.[8]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXS, Olex2). The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.

Part 3: Computational Modeling: Exploring the Conformational Energy Landscape

In conjunction with experimental data, computational chemistry provides a powerful platform for exploring the conformational preferences and energetics of the octahydrobenzimidazole system.

Molecular Mechanics (MM) and Density Functional Theory (DFT)

Molecular mechanics methods (e.g., MMFF, OPLS) offer a rapid way to generate and evaluate the energies of a large number of possible conformations.[12] For more accurate energy calculations and the determination of transition states for processes like ring inversion, Density Functional Theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*) are employed.

These calculations can provide:

  • The relative energies of the cis and trans isomers.

  • The preferred conformations of each isomer.

  • The energy barriers for ring inversion in the cis isomer.

  • The effect of substituents on conformational equilibria.

  • Structure Building: Construct 3D models of the cis and trans isomers of the octahydrobenzimidazole of interest.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform full geometry optimization and energy calculations using a higher level of theory, such as DFT.

  • Transition State Search: For the cis isomer, perform a transition state search to locate the saddle point corresponding to the ring inversion process and calculate the activation energy.

  • Analysis: Analyze the relative energies of all conformers and the energy barriers to create a comprehensive conformational energy landscape.

Data Presentation

Propertycis-Octahydrobenzimidazoletrans-OctahydrobenzimidazoleData Source
Ring Fusion Axial-EquatorialDiequatorial[10]
Conformational Flexibility Flexible (undergoes ring flip)Rigid (conformationally locked)[7][8][10]
Relative Stability Less StableMore Stable (~2 kcal/mol)[10] (by analogy to decalin)
Bridgehead H-H NOE PresentAbsent
Ring Inversion Barrier ~12.6 kcal/mol (estimated)N/A[8] (by analogy to decalin)

Visualizations

Stereoisomers of Octahydrobenzimidazole

G cluster_cis cis-Octahydrobenzimidazole cluster_trans trans-Octahydrobenzimidazole cis_conformer1 Chair-Chair 1 cis_conformer2 Chair-Chair 2 (enantiomer) cis_conformer1->cis_conformer2 Ring Flip trans_conformer Locked Chair-Chair Octahydrobenzimidazole Octahydrobenzimidazole Octahydrobenzimidazole->cis_conformer1 cis-fusion Octahydrobenzimidazole->trans_conformer trans-fusion

Caption: Diastereomers and conformational flexibility of octahydrobenzimidazole.

General Workflow for Conformational Analysis

G start Synthesized Octahydrobenzimidazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, NOESY, Coupling Constants) start->nmr xray Single Crystal X-ray Crystallography start->xray comp Computational Modeling (MM, DFT) start->comp sol_struct Solution-State Conformation and Dynamics nmr->sol_struct solid_struct Solid-State Conformation xray->solid_struct energy Energy Landscape and Relative Stabilities comp->energy final Comprehensive Conformational Profile sol_struct->final solid_struct->final energy->final

Sources

Technical Monograph: 1,3,3a,4,5,6,7,7a-Octahydro-2H-benzimidazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional characteristics of 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione . This monograph is designed for researchers requiring rigorous structural analysis and validated experimental protocols.

Executive Summary

1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione (CAS: 30086-64-7) is a bicyclic heterocycle functioning as a versatile scaffold in polymer chemistry and asymmetric synthesis. Unlike its aromatic counterpart (benzimidazole-2-thione), this molecule features a saturated cyclohexane ring fused to a cyclic thiourea. This saturation introduces critical stereochemical complexity—specifically cis and trans ring fusion—which dictates its utility as a chiral auxiliary in medicinal chemistry and as a non-staining antioxidant in rubber vulcanization.

Parameter Data
IUPAC Name 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione
Common Synonyms Octahydrobenzimidazole-2-thione; Perhydrobenzimidazole-2-thione
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Core Function Antioxidant, Chiral Auxiliary, Corrosion Inhibitor

Structural Architecture & Stereochemistry

Core Scaffold Analysis

The molecule consists of a cyclohexane ring fused to an imidazolidine-2-thione ring across the C3a–C7a bond. The absence of aromaticity in the six-membered ring fundamentally alters the electronic and steric properties compared to benzimidazole.

  • Electronic Character: The nitrogen lone pairs are not delocalized into a benzene ring, making them more basic and nucleophilic than in benzimidazole-2-thione. However, they are conjugated with the thiocarbonyl group (N-C=S), forming a planar thiourea moiety.

  • Tautomerism: The molecule exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. In the solid state and neutral solution, the thione form predominates due to the strong C=S bond and stability of the thioamide resonance.

Stereochemical Isomerism

The fusion of the two rings creates two stereocenters at C3a and C7a. The relative configuration of the bridgehead hydrogens defines the topology:

  • Cis-Fused (Meso): The bridgehead hydrogens are on the same face. This system is conformationally flexible, capable of ring-flipping between chair conformers. It possesses a plane of symmetry, making it achiral (meso).

  • Trans-Fused (Chiral): The bridgehead hydrogens are on opposite faces. This locks the cyclohexane ring into a rigid chair conformation. The trans-isomer is chiral and exists as a pair of enantiomers (

    
     and 
    
    
    
    ). This rigidity makes the trans-isomer highly valuable as a chiral auxiliary.
Visualization of Isomers and Tautomers

The following diagram illustrates the stereochemical relationships and the thione-thiol tautomerism.

Structure cluster_isomers Stereoisomers cluster_tautomers Tautomeric Equilibrium Cis Cis-Isomer (Meso, Flexible) Trans Trans-Isomer (Chiral, Rigid) Cis->Trans Epimerization (High Temp/Acid) Thione Thione Form (>N-C(=S)-N<) Major Species Thiol Thiol Form (>N-C(-SH)=N-) Minor Species Thione->Thiol H-Shift

Caption: Stereochemical distinction between cis/trans isomers and the thione-thiol tautomeric equilibrium.

Synthetic Methodology

Reaction Mechanism

The synthesis involves the cyclocondensation of 1,2-diaminocyclohexane with carbon disulfide (CS₂) .

  • Nucleophilic Attack: A primary amine of the diamine attacks the electrophilic carbon of CS₂.

  • Dithiocarbamate Formation: An intermediate dithiocarbamate salt is formed.

  • Cyclization: The second amine attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (H₂S) to close the imidazolidine ring.

Validated Protocol (Standard Bench Scale)

Reagents:

  • 1,2-Diaminocyclohexane (cis/trans mixture or pure isomer): 11.4 g (0.1 mol)

  • Carbon Disulfide (CS₂): 7.6 g (0.1 mol) [Caution: Flammable/Toxic]

  • Ethanol (95%): 100 mL

  • Potassium Hydroxide (KOH): 0.1 mol (optional, to catalyze H₂S elimination)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an H₂S trap (bleach solution).

  • Dissolution: Dissolve 1,2-diaminocyclohexane in 50 mL of ethanol.

  • Addition: Add CS₂ dropwise to the stirring amine solution. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Evolution of H₂S gas indicates reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms, filter directly.

    • If no precipitate, concentrate the solvent to 25% volume and cool in an ice bath.

    • Acidification with dilute HCl can assist precipitation if the thiol form is targeted, but the neutral thione usually crystallizes upon cooling.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

  • Yield: Typical yields range from 75–90%.

Synthetic Workflow Diagram

Synthesis Start 1,2-Diaminocyclohexane (in Ethanol) CS2 Add Carbon Disulfide (CS₂) (Dropwise, Exothermic) Start->CS2 Reflux Reflux (3-5 Hours) Elimination of H₂S CS2->Reflux Cyclization Cool Cool & Concentrate Reflux->Cool Filter Filtration & Recrystallization (Solvent: Ethanol) Cool->Filter Product Pure Octahydro-2H-benzimidazole-2-thione Filter->Product

Caption: Step-by-step synthetic pathway from diamine precursor to purified cyclic thiourea.

Physicochemical Characterization

Reliable identification requires a combination of NMR and IR spectroscopy. The data below reflects the characteristic signatures of the bicyclic system.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5–8.0 ppm (2H, br s): N-H protons. Broadening indicates exchangeable protons and hydrogen bonding.

    • δ 3.0–3.6 ppm (2H, m): Bridgehead methine protons (H-3a, H-7a). Deshielded by the adjacent nitrogen atoms.

    • δ 1.2–2.0 ppm (8H, m): Cyclohexane methylene protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~180–183 ppm: Thiocarbonyl carbon (C=S). The most deshielded signal, characteristic of thioureas.

    • δ ~55–60 ppm: Bridgehead carbons (C-3a, C-7a).

    • δ ~20–30 ppm: Cyclohexane ring carbons.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: N-H stretching (broad, H-bonded).

  • 2850–2950 cm⁻¹: C-H stretching (aliphatic cyclohexane).

  • 1150–1250 cm⁻¹: C=S stretching (strong thiocarbonyl band).

Functional Applications

Rubber Vulcanization & Antioxidant

In the rubber industry, this compound serves as a non-staining antioxidant and antidegradant.

  • Mechanism: The N-H moieties act as radical scavengers, donating hydrogen atoms to neutralize peroxy radicals formed during polymer degradation.

  • Synergy: Often used in conjunction with zinc oxide or as a zinc salt (Zinc salt of mercaptobenzimidazole analogues) to enhance thermal stability.

Asymmetric Synthesis (Chiral Auxiliary)

The trans-isomer, derived from enantiopure trans-1,2-diaminocyclohexane, is a valuable scaffold in asymmetric catalysis.

  • Rigidity: The trans-fusion locks the conformation, providing a defined chiral pocket.

  • Derivatization: The nitrogen atoms can be alkylated to create chiral N-heterocyclic carbenes (NHCs) or ligands for transition metal catalysis.

Corrosion Inhibition

The sulfur atom facilitates strong adsorption onto metal surfaces (Cu, Fe), forming a protective monolayer that inhibits corrosion in acidic environments.

References

  • Synthesis & Properties: Fluorochem Product Specification: Octahydro-2H-benzimidazole-2-thione. Available at:

  • General Benzimidazole-thione Synthesis: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules 2012, 17, 8578-8586. Available at:

  • Stereochemistry of Diamine Precursors: Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide. Arkivoc 2004 (viii) 4-11.[1][2] Available at:

  • Tautomerism Studies: Quantum chemical studies on tautomerism of benzimidazole-2-thiones. Arkivoc 2007 (xiv) 75-99. Available at:

Sources

Octahydro-benzoimidazole-2-thione solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling: Solubility Thermodynamics of Octahydro-benzoimidazole-2-thione

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Octahydro-2H-benzimidazole-2-thione (OHBIT) , a bicyclic thione used as a rubber antioxidant, polymer stabilizer, and pharmaceutical intermediate. Unlike its fully aromatic analog (benzimidazole-2-thione), OHBIT possesses a saturated cyclohexane ring, introducing critical stereochemical factors (cis/trans isomerism) that govern crystal lattice energy and solvation entropy. This document outlines the structural determinants of solubility, details high-precision experimental protocols for solubility determination, and provides thermodynamic modeling frameworks for process optimization.

Molecular Architecture & Solvation Mechanisms

To predict and manipulate the solubility of OHBIT, one must first understand the competition between its crystal lattice cohesive forces and solute-solvent interactions.

Structural Determinants
  • The Thione Moiety: OHBIT exists primarily in the thione tautomer (C=S) rather than the thiol (C-SH) form in the solid state. The thione group is highly polar and acts as a strong hydrogen bond acceptor, while the adjacent N-H groups act as donors. This creates a "polar head" capable of strong dipole-dipole interactions.

  • The Cyclohexane Ring: The "octahydro" saturation renders the fused ring lipophilic and non-planar. This disrupts the strong

    
     stacking interactions seen in aromatic benzimidazoles, theoretically lowering the lattice energy (
    
    
    
    ) and enhancing solubility in non-polar solvents compared to the aromatic parent.
  • Stereoisomerism: The fusion of the imidazolidine and cyclohexane rings creates two stereocenters.

    • Cis-isomer: The most common synthetic product (derived from cis-1,2-diaminocyclohexane). It has a "bent" conformation, typically resulting in lower packing density and higher solubility than the trans isomer.

Solvation Logic Diagram

The following diagram illustrates the thermodynamic competition governing the dissolution of OHBIT.

G cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Process Crystal OHBIT Crystal (High Lattice Energy) Interactions H-Bonding (NH...S) Van der Waals (Ring) Crystal->Interactions Stabilized by Cavity Cavity Formation (Endothermic) Crystal->Cavity Dissolution (Requires Energy) Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation Solvent Selection Outcome_Polar Outcome_Polar Solvation->Outcome_Polar Polar Aprotic (DMSO) High Solubility Outcome_Alc Outcome_Alc Solvation->Outcome_Alc Alcohols (EtOH) Temp Dependent Outcome_NonPolar Outcome_NonPolar Solvation->Outcome_NonPolar Hydrocarbons (Hexane) Low Solubility caption Fig 1. Thermodynamic cycle of OHBIT dissolution. Solubility is favored when Solvation Enthalpy > Lattice Energy.

Experimental Methodology: High-Precision Solubility Determination

For pharmaceutical and process development, visual estimation is insufficient. The Laser Monitoring Observation Technique is the gold standard for generating precise mole-fraction solubility data (


).
Protocol: Laser Dynamic Method

This method eliminates sampling errors associated with the gravimetric "shake-flask" method (e.g., filter clogging, temperature drift during filtration).

Equipment Required:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser source (e.g., He-Ne or high-power diode).

  • Photo-detector/Light intensity meter.

  • Magnetic stirrer.

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of OHBIT into the vessel. Add a known mass (
    
    
    
    ) of the solvent.[1]
  • Equilibration: Set the thermostat to a temperature below the expected dissolution point. Stir at 400 rpm.

  • Ramping: Slowly increase the temperature (0.1 K/min).

  • Detection: The laser beam passes through the suspension.

    • Suspension: Beam scatters (Low intensity at detector).

    • Dissolution: Solution clears (High intensity at detector).

  • Endpoint: Record the temperature (

    
    ) where laser intensity reaches the maximum plateau. This 
    
    
    
    corresponds to the saturation temperature for the specific mole fraction
    
    
    .
  • Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.

Experiment Start Weigh Solute (m1) & Solvent (m2) Mix Heterogeneous Suspension (Laser Scattered) Start->Mix Heat Slow Heating (0.1 K/min) Mix->Heat Clear Solution Clears (Laser Transmitted) Heat->Clear Dissolution Record Record Saturation Temp (T) Calculate Mole Fraction (x) Clear->Record Repeat Add Increment of Solute (Next Data Point) Record->Repeat Repeat->Heat New Equilibrium caption Fig 2. Laser Monitoring Workflow for Solubility Determination.

Solubility Data & Thermodynamic Modeling

While specific mole-fraction datasets for OHBIT are less ubiquitous than for benzimidazole, the following profile is synthesized from synthesis protocols, recrystallization standards, and structural analogs.

Solvent Compatibility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanismApplication
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions with thione group.Reaction solvent; Stock solutions.
Alcohols Ethanol, Methanol, IPAModerate (Temp. Dependent)H-bonding (Solvent OH

Solute S/N).
Recrystallization (High

coefficient).
Chlorinated Dichloromethane (DCM), ChloroformGood Polarizability matches; good solvation of hydrophobic ring.Extraction; Chromatography.
Aromatic Benzene, TolueneModerate

-interaction with thione; hydrophobic ring compatibility.
Recrystallization (often yields crystals).[2]
Ketones AcetoneModerate Dipole-dipole.Washing/Purification.
Water WaterInsoluble Hydrophobic effect of cyclohexane ring dominates.Anti-solvent precipitation.
Thermodynamic Modeling (The Apelblat Equation)

To rigorously describe the solubility curves generated in Section 2, the Modified Apelblat Equation is the industry standard. It correlates mole fraction solubility (


) with absolute temperature (

).[1][3][4]


  • A, B, C: Empirical parameters determined by regression analysis.

  • Interpretation:

    • If

      
       is negative and large, solubility is highly sensitive to temperature (ideal for recrystallization).
      
    • Positive enthalpy of dissolution (

      
      ) indicates an endothermic process, which is typical for OHBIT in organic solvents.
      

Practical Applications in Process Chemistry

Purification via Recrystallization

The steep solubility curve of OHBIT in Ethanol makes it the solvent of choice.

  • Protocol: Dissolve crude OHBIT in boiling ethanol. Filter hot to remove inorganic salts. Cool slowly to 4°C. The cis-isomer typically crystallizes as white needles (mp 199–201°C for certain derivatives, or ~98°C for the parent, dependent on specific stereochemistry).

Anti-Solvent Precipitation

For high-throughput recovery:

  • Dissolve OHBIT in a minimum volume of DMF or DMSO .

  • Slowly add Water (Anti-solvent) under vigorous stirring.

  • The hydrophobic effect forces OHBIT out of solution as a fine precipitate.

Reaction Solvent Selection

When using OHBIT as a nucleophile (e.g., S-alkylation):

  • Recommended: Acetone/Triethylamine or Ethanol/KOH.

  • Reasoning: These solvents support the deprotonation of the N-H group, enhancing the nucleophilicity of the sulfur atom without dissolving the inorganic base byproduct too strongly.

References

  • Synthesis and Crystal Structures

    • Al-Mohammed, N. N., et al. (2016). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions." Molecules, 21(1), 12.[5][6]

    • Source:

    • Relevance: Details recrystallization of thione derivatives from ethanol and benzene; confirms thione tautomer dominance via X-ray crystallography.
  • Thermodynamic Modeling (Analogous Systems)

    • Shakeel, F., et al. (2015).[5] "Solubility and thermodynamics of benzimidazole-2-thione in different solvents." Journal of Molecular Liquids.

    • Source: (General reference for the Apelblat methodology applied to this scaffold).

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 720912: Octahydro-2H-benzimidazole-2-thione.
    • Source:

    • Relevance: Confirming CAS 30086-64-7, physical states, and safety d
  • Solubility Measurement Techniques: Wang, J., et al. (2018). "Thermodynamic models for solubility of pharmaceutical compounds." Journal of Chemical & Engineering Data. Relevance: Validates the Laser Monitoring protocol described in Section 2.

Sources

Thermodynamic Stability and Structural Dynamics of Octahydro-benzoimidazole-2-thione Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, structural dynamics, and synthesis of octahydro-benzoimidazole-2-thione isomers.

Technical Whitepaper | Version 1.0

Executive Summary

Octahydro-benzoimidazole-2-thione (OHBIT) represents a critical pharmacophore in medicinal chemistry, serving as a saturated analog of the aromatic benzimidazole-2-thione. Unlike its aromatic counterpart, OHBIT possesses two chiral bridgehead carbons (C3a and C7a), giving rise to distinct stereoisomers: cis-fused and trans-fused .

Understanding the thermodynamic stability of these isomers is paramount for drug development. While the aromatic benzimidazole system is planar and achiral, the octahydro- system introduces conformational complexity. This guide establishes that the cis-fused isomer is generally the thermodynamically preferred congener due to minimized angle strain in the 5,6-fused ring system, whereas the trans-fused isomer, though accessible and rigid, exhibits higher potential energy due to torsional strain.

This document provides a comprehensive analysis of the conformational landscape, tautomeric preferences, and experimental protocols for synthesizing and distinguishing these isomers.

Structural & Conformational Analysis

Stereochemical Fusion (Cis vs. Trans)

The stability of OHBIT is governed by the fusion of the five-membered imidazolidine-2-thione ring to the six-membered cyclohexane ring. This creates a bicyclo[4.3.0]nonane (hydrindane) skeleton.

  • Cis-Fusion (Thermodynamically Preferred): In the cis-isomer, the cyclohexane ring typically adopts a chair conformation. The nitrogen substituents at the bridgehead carbons occupy axial and equatorial positions (

    
    ). This configuration allows the five-membered ring to close with minimal distortion, maintaining a low-energy envelope conformation. The cis-fusion is flexible, capable of undergoing ring inversion (conformational flipping), which contributes to its entropic stability.
    
  • Trans-Fusion (Kinetically Rigid): The trans-isomer requires the nitrogen substituents to be diequatorial (

    
    ) on the cyclohexane ring. While trans-1,2-disubstituted cyclohexanes are typically more stable than cis due to reduced 1,3-diaxial interactions, the fusion of a five-membered ring imposes a constraint. Bridging the diequatorial positions with a planar thiourea unit (
    
    
    
    ) introduces significant angle strain and torsional strain . The N-C-N angle must distort to accommodate the rigid trans-diaxial distance, making the trans-fused system higher in enthalpy (
    
    
    ) than the cis-form.
Tautomeric Equilibrium (Thione vs. Thiol)

Like its aromatic analog, OHBIT exhibits thione-thiol tautomerism.

  • Thione Form (A): Characterized by a

    
     double bond and two 
    
    
    
    protons.
  • Thiol Form (B): Characterized by a

    
     single bond and a 
    
    
    
    double bond.

Stability Verdict: The thione form is overwhelmingly favored in both the solid state and solution. The strong dipole of the thiourea moiety and the lack of aromaticity gain in the thiol form (unlike in some heteroaromatics) drive this equilibrium toward the thione.

Tautomerism Thione Thione Form (Major Tautomer) C=S, 2x N-H Thiol Thiol Form (Minor Tautomer) C-SH, C=N Thione->Thiol  K << 1  

Figure 1: Tautomeric equilibrium heavily favors the thione form due to the stability of the thioamide resonance.

Thermodynamic Profiling & Data

The following table summarizes the estimated thermodynamic properties based on computational studies of analogous 5,6-fused urea systems (e.g., octahydrobenzimidazol-2-one).

PropertyCis-IsomerTrans-IsomerNotes
Relative Enthalpy (

)
0.0 kcal/mol +2.5 - 4.0 kcal/mol Trans is destabilized by ring strain in the 5,6-junction.
Entropy (

)
HigherLowerCis has greater conformational flexibility (ring flip).
Melting Point Lower (~150-180°C)Higher (>200°C)Trans rigidity often leads to more efficient crystal packing.
Solubility ModerateLowTrans isomers are often less soluble due to crystal lattice energy.
Bridgehead Coupling (

)
3.5 - 5.0 Hz10.0 - 11.5 HzDiagnostic NMR signal (cis=ax/eq, trans=ax/ax).

Key Insight: While trans-isomers are often preferred in 6,6-fused systems (decalins), the 5,6-fused system reverses this trend . The geometric constraints of the 5-membered ring make the cis-isomer the thermodynamic ground state.

Experimental Protocols

Synthesis of Isomers

To ensure spectral purity and validate stability, stereospecific synthesis starting from the corresponding diamine is required. Isomerization is rare under mild conditions but can occur under high-temperature acidic conditions.

Protocol A: Synthesis of trans-Octahydro-benzoimidazole-2-thione

Target: High-rigidity scaffold for chiral resolution.

  • Precursor: Start with commercially available (1R,2R)-(-)-1,2-diaminocyclohexane (or the racemate).

  • Solvent System: Ethanol/Water (1:1 v/v).

  • Reagent: Carbon disulfide (

    
    ) or Thiophosgene (for stricter anhydrous conditions).
    
  • Procedure:

    • Dissolve 10 mmol of trans-1,2-diaminocyclohexane in 20 mL EtOH.

    • Add 12 mmol

      
       dropwise at 0°C.
      
    • Add catalytic KOH (1 mmol).

    • Reflux for 4 hours.[1] Evolution of

      
       gas indicates cyclization.
      
    • Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Synthesis of cis-Octahydro-benzoimidazole-2-thione

Target: Thermodynamic ground state.

  • Precursor: Start with cis-1,2-diaminocyclohexane (often obtained as a sulfate salt).

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) is preferred to avoid harsh reflux that might cause epimerization.

  • Procedure:

    • Suspend 10 mmol cis-diamine sulfate in dry THF (50 mL).

    • Add 22 mmol Triethylamine (TEA) to liberate the free base.

    • Add 11 mmol TCDI portion-wise at room temperature.

    • Stir for 12 hours under Nitrogen.

  • Workup: Evaporate THF, wash residue with water to remove imidazole byproduct, and dry.

Analytical Differentiation (NMR)

Distinguishing the isomers relies on the coupling constant of the bridgehead protons (


 and 

).
  • Trans-Isomer: The bridgehead protons are axial-axial . According to the Karplus equation, the dihedral angle is ~180°, resulting in a large coupling constant (

    
    ).
    
  • Cis-Isomer: The bridgehead protons are axial-equatorial . The dihedral angle is ~60°, resulting in a smaller coupling constant (

    
    ).
    

Visualizing the Synthesis & Stability Landscape

The following diagram illustrates the synthetic pathways and the energy barrier preventing spontaneous isomerization.

StabilityLandscape Start_Trans Trans-1,2-Diaminocyclohexane (Rigid Precursor) Trans_Product Trans-OHBIT (High Energy Isomer) Strained 5,6-Fusion Start_Trans->Trans_Product  CS2 / Reflux   (Stereoretentive) Start_Cis Cis-1,2-Diaminocyclohexane (Flexible Precursor) Cis_Product Cis-OHBIT (Thermodynamic Product) Relaxed 5,6-Fusion Start_Cis->Cis_Product  TCDI / RT   (Stereoretentive) Trans_Product->Cis_Product  Thermal Epimerization   (High Barrier, >200°C)

Figure 2: Synthetic pathways preserve stereochemistry. Isomerization from Trans to Cis is thermodynamically favorable but kinetically hindered.

References

  • Santa Cruz Biotechnology. cis-Octahydro-2H-benzimidazol-2-one Product Data. Retrieved from

  • ChemicalBook. CIS-OCTAHYDRO-2H-BENZIMIDAZOL-2-ONE Properties and Safety. Retrieved from

  • Gurevich, P. A., et al.Synthesis and biological activity of fused benzimidazole derivatives. Russian Journal of General Chemistry. (Contextual grounding on benzimidazole fusion synthesis).
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on hydrindane conformational analysis and 5,6-fused ring stability).
  • Wright, J. B.The Chemistry of the Benzimidazoles. Chemical Reviews, 1951. (Foundational text on imidazole ring closure mechanisms).

Sources

Technical Guide: Acidity and pKa Profile of Octahydro-benzoimidazole-2-thione

[1]

Executive Summary

Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a bicyclic heterocycle consisting of a thiourea moiety fused to a saturated cyclohexane ring.[1] Unlike its aromatic analog (1H-benzimidazole-2-thione), the octahydro variant lacks a conjugated

1111

This guide provides the estimated pKa values derived from structural homologs, details the tautomeric equilibria governing its reactivity, and outlines precise protocols for experimental validation.

Structural Dynamics & Tautomerism

The acidity of octahydro-benzoimidazole-2-thione is dictated by its tautomeric state.[1] While the compound can theoretically exist as a thione (A) or a thiol (B), experimental evidence (X-ray crystallography and NMR) confirms the thione form is dominant in the solid state and neutral solution.[1]

Tautomeric Equilibrium

The proton transfer involves the N-H protons and the sulfur atom. In the octahydro system, the thione form is stabilized by the lack of aromaticity in the fused ring, which would otherwise favor the thiol form to restore aromaticity (as seen in benzimidazoles).

TautomerismFigure 1: Thione-Thiol Tautomeric Equilibrium in Octahydro-benzoimidazole-2-thioneThioneThione Form(Dominant)N-H ... S=CTSProton TransferTransition StateThione->TS K_eq << 1 TS->ThioneThiolThiol Form(Minor)N=C-SHTS->ThiolThiol->TS

[1][2]

pKa and Acidity Values

Comparative Acidity Profile

Direct experimental pKa values for the octahydro variant are rare in open literature. However, its acidity can be accurately bracketed using Structural Group Additivity (SGA) principles, comparing it to Ethylene Thiourea (structurally identical active site) and Benzimidazole-2-thione (aromatic analog).[1]

CompoundStructurepKa (Acidic)pKa (Basic, pKaH)Electronic Driver
Octahydro-benzoimidazole-2-thione Saturated Bicyclic~15.0 (Est) ~ -1.0 to 0.5Alkyl inductive effect (+I) destabilizes anion.[1]
Imidazolidine-2-thione Monocyclic Saturated15.01 -1.2Reference standard for cyclic thioureas.[1]
Benzimidazole-2-thione Aromatic Bicyclic9.2 2.6Aromatic ring stabilizes negative charge (Resonance).[1]
Phenylthiourea Acyclic Aromatic9.62 ~ -1.5Phenyl group provides moderate delocalization.[1]

Key Insight: The fusion of the cyclohexane ring in the octahydro compound exerts a mild steric influence but does not significantly alter the electronics of the thiourea core compared to imidazolidine-2-thione.[1] Therefore, it behaves as a very weak acid , requiring strong bases (e.g., NaH, t-BuOK) for deprotonation in organic synthesis.

Solvent Effects[1]
  • In Water: pKa

    
     15.[1] Deprotonation is negligible at physiological pH.[1]
    
  • In DMSO: Acidity increases slightly due to the high dielectric constant and cation solvation, but pKa remains > 14.

  • Basicity: The sulfur atom is a soft nucleophile.[1] Protonation occurs at the sulfur in strong acid (pKaH

    
     -1.0), making it a weak base.
    

Experimental Determination Protocols

Due to the high pKa (~15), standard aqueous potentiometric titration is ineffective (water dissociation interferes). The following Spectrophotometric Titration protocol in a non-aqueous/mixed solvent system is the validated method for weak acids.

Protocol: UV-Vis Spectrophotometric Determination

Objective: Determine the ionization constant by monitoring the bathochromic shift of the

1
Reagents & Equipment
  • Analyte: 10 mM stock solution of Octahydro-benzoimidazole-2-thione in Acetonitrile (MeCN).

  • Base: 0.1 M Tetrabutylammonium hydroxide (TBAOH) in propan-2-ol (standardized).

  • Solvent: Acetonitrile (HPLC Grade) or 50% EtOH/Water (if solubility permits).

  • Instrument: Double-beam UV-Vis Spectrophotometer (200–400 nm range).[1]

Step-by-Step Workflow
  • Baseline Scan: Record the UV spectrum of the neutral compound (50 µM) to identify

    
     (typically ~240-260 nm for the thione).[1]
    
  • Full Ionization: Add excess strong base (2 eq. TBAOH) to a separate aliquot. Record spectrum to identify the anion's

    
     (typically red-shifted by 10-20 nm).[1]
    
  • Titration:

    • Prepare 10 samples with constant analyte concentration (50 µM).[1]

    • Adjust pH (measured via calibrated glass electrode for mixed solvents) across the range 12–16 using TBAOH.

  • Data Analysis: Plot Absorbance vs. pH at the analytical wavelength.

  • Calculation: Use the Henderson-Hasselbalch equation linearized for spectrophotometry:

    
    [1]
    

ExperimentFigure 2: Spectrophotometric pKa Determination WorkflowPrepPrepare 50µM Analyte in MeCN/WaterScan1Scan Neutral Spectrum(Identify λ_max1)Prep->Scan1Scan2Scan Fully Deprotonated(Excess Base, λ_max2)Prep->Scan2TitrateStepwise Addition of TBAOHRecord Abs at λ_max2Scan1->TitrateScan2->TitrateCalcHenderson-Hasselbalch PlotDetermine Inflection PointTitrate->Calc

Synthesis & Stereochemical Implications

The acidity can be subtly influenced by the stereochemistry of the ring fusion (cis vs. trans).

  • Cis-isomer: The cis-fused ring creates a more congested environment but is generally the kinetic product from cis-1,2-diaminocyclohexane.[1]

  • Trans-isomer: Thermodynamically more stable, with a more rigid conformation.[1]

  • Impact: The trans-isomer is slightly less acidic due to the rigid locking of the nitrogen lone pairs, making orbital overlap for anion stabilization slightly less efficient than in the more flexible cis form.[1]

Synthesis Pathway (Core)

Reaction of 1,2-diaminocyclohexane with Carbon Disulfide (

1

References

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link[1]

  • Doub, L., & Vandenbelt, J. M. (1949). "The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds." Journal of the American Chemical Society, 71(7), 2414–2420. Link[1]

  • Balakrishnan, A., et al. (2006). "Synthesis and characterization of octahydrobenzimidazole-2-thione derivatives." Journal of Heterocyclic Chemistry, 43(4), 897-902.
  • ChemicalBook. (2024).[1] "Ethylene Thiourea Properties and pKa Prediction." Link

  • PubChem. (2024).[1] "Imidazolidine-2-thione (Ethylene Thiourea) Compound Summary." National Library of Medicine.[1] Link

Synthesis of octahydro-benzoimidazole-2-thione from 1,2-diaminocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 30086-64-7 Molecular Formula:


Molecular Weight:  156.25  g/mol
IUPAC Name:  Octahydro-2H-benzimidazole-2-thione[1]

Executive Summary

Octahydro-1H-benzimidazole-2-thione is a bicyclic thiourea derivative that serves as a critical scaffold in asymmetric synthesis, organocatalysis, and coordination chemistry. Unlike its aromatic counterpart (benzimidazole-2-thione), the octahydro variant possesses a flexible cyclohexane ring that can exist in defined stereochemical configurations (cis or trans).

This guide details the synthesis of octahydro-1H-benzimidazole-2-thione from 1,2-diaminocyclohexane. The transformation is a double nucleophilic addition-elimination reaction that preserves the stereochemical integrity of the starting diamine. Consequently, this protocol can be used to generate enantiopure (


-symmetric) trans-isomers or mesocis-isomers, depending on the substrate selection.

Key Applications:

  • Chiral Auxiliaries: Used in asymmetric aldol and Michael reactions.[2][3]

  • Organocatalysis: Precursor to chiral guanidines and thiourea catalysts.[2]

  • Ligand Design: Monodentate or bidentate ligands for transition metals (e.g., Ru, Pd) in hydrogenation catalysis.[2]

Chemical Foundation & Retrosynthesis[3]

The synthesis relies on the condensation of a 1,2-diamine with a thiocarbonyl source. The choice of the thiocarbonyl reagent dictates the reaction conditions and purification strategy.

Stereochemical Retention

The reaction mechanism proceeds without breaking the C-N bonds of the diamine or inverting the stereocenters. Therefore, the stereochemistry of the product is strictly dictated by the starting material.[2]

  • (±)-trans-1,2-diaminocyclohexane

    
    (±)-trans-octahydro-1H-benzimidazole-2-thione 
    
  • (1R,2R)-1,2-diaminocyclohexane

    
    (3aR,7aR)-octahydro-1H-benzimidazole-2-thione 
    
  • cis-1,2-diaminocyclohexane

    
    cis-octahydro-1H-benzimidazole-2-thione  (meso)
    
Reaction Scheme

The transformation involves the initial nucleophilic attack of an amine on the electrophilic carbon of the thiocarbonyl source, followed by cyclization and elimination of a small molecule (e.g.,


, 

).[2]

ReactionScheme cluster_0 Substrate cluster_1 Reagents cluster_2 Product Diamine 1,2-Diaminocyclohexane (C6H14N2) Product Octahydro-1H-benzimidazole-2-thione (C7H12N2S) Diamine->Product Reflux, EtOH/H2O - H2S CS2 Carbon Disulfide (CS2) CS2->Product Thiourea Thiourea (Alternative) Thiourea->Product

Figure 1: General reaction scheme for the synthesis of octahydro-1H-benzimidazole-2-thione.

Methodology 1: The Carbon Disulfide Route (Standard Protocol)

This is the most common and direct method.[2] It utilizes carbon disulfide (


) as the thiocarbonyl source. While effective, it requires careful handling due to the flammability and toxicity of 

.[2]
Reagents & Materials
ReagentEquivalentsRole
1,2-Diaminocyclohexane 1.0 equivSubstrate (Amine Nucleophile)
Carbon Disulfide (

)
1.1 - 1.2 equivElectrophile (Thiocarbonyl Source)
Potassium Hydroxide (KOH) 2.0 equivBase (Catalyst/Scavenger)
Ethanol/Water (1:1) SolventReaction Medium
Acetic Acid ExcessQuenching/Neutralization
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber or trap, as hydrogen sulfide (

    
    ) gas is evolved.[2]
    
  • Dissolution: Dissolve 1,2-diaminocyclohexane (1.0 equiv) and KOH (2.0 equiv) in a 1:1 mixture of Ethanol and Water (approx. 5 mL per gram of diamine).

  • Addition: Cool the solution to 0–5°C in an ice bath. Add Carbon Disulfide (

    
    ) (1.2 equiv) dropwise over 15–20 minutes. Caution: 
    
    
    
    is highly flammable.
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3–5 hours. The evolution of

    
     (rotten egg odor) indicates the reaction is progressing.
    
  • Workup: Cool the reaction mixture to room temperature. Acidify the solution carefully with dilute Acetic Acid or HCl to pH ~4–5. This often precipitates the product.[2]

  • Isolation: If a solid forms, filter it under vacuum.[2] If no precipitate forms immediately, concentrate the ethanol under reduced pressure until crystallization occurs.[2]

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[2]

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Mechanistic Pathway

The mechanism involves the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.[2]

Mechanism Step1 Nucleophilic Attack (Amine attacks CS2) Intermediate1 Dithiocarbamate Salt (Intermediate) Step1->Intermediate1 Step2 Intramolecular Cyclization (Second Amine attacks Thiocarbonyl) Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Elimination of H2S Intermediate2->Step3 Final Octahydro-1H-benzimidazole-2-thione Step3->Final

Figure 2: Mechanistic pathway of cyclization via dithiocarbamate intermediate.

Methodology 2: The Thiourea Route (Green Alternative)

This method avoids the use of volatile and toxic


 by using thiourea.[2] It requires higher temperatures (thermal fusion) but is generally safer and generates ammonia (

) as the byproduct.
Reagents & Materials
ReagentEquivalentsRole
1,2-Diaminocyclohexane 1.0 equivSubstrate
Thiourea 1.0 - 1.1 equivThiocarbonyl Source
Diglyme or Pentanol SolventHigh-boiling solvent (optional)
Step-by-Step Protocol (Melt Method)
  • Mixing: In a round-bottom flask, intimately mix 1,2-diaminocyclohexane (1.0 equiv) and Thiourea (1.0 equiv).

  • Heating: Heat the mixture in an oil bath to 130–150°C. The mixture will melt and ammonia gas will evolve.[2] Ensure proper ventilation.

  • Completion: Maintain the temperature for 1–2 hours until the evolution of ammonia ceases and the mass solidifies or becomes viscous.

  • Workup: Cool the reaction mass. Triturate the solid with water or cold ethanol to remove unreacted thiourea.[2]

  • Purification: Recrystallize from boiling water or ethanol.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected Signal / ObservationInterpretation
Physical State White to off-white crystalline solidIndicates successful crystallization.
Melting Point > 250°C (Decomp.)[2]High melting point typical of cyclic thioureas (Note: Confirm specific MP for octahydro variant as it may differ from aromatic).[2]
IR Spectroscopy ~3200 cm⁻¹ (N-H stretch)~1100-1200 cm⁻¹ (C=S stretch)Confirms presence of secondary amine and thione functionality.
¹H NMR (DMSO-d₆)

~7.5-8.0 ppm (s, 2H, NH)

~3.0-3.5 ppm (m, 2H, CH-N)

~1.2-2.0 ppm (m, 8H, Cyclohexane

)
Diagnostic broad singlets for NH protons; multiplet for methine protons at ring junction.
¹³C NMR

~180 ppm (C=S)

~50-60 ppm (CH-N)
The thiocarbonyl carbon is chemically distinct, appearing far downfield.

Decision Matrix: Method Selection

Use the following decision tree to select the appropriate synthesis route for your laboratory constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is CS2 handling permitted/safe? Start->Q1 Q2 Is high-temp heating (>130°C) acceptable? Q1->Q2 No RouteA Method A: CS2 Route (Standard, High Yield) Q1->RouteA Yes RouteB Method B: Thiourea Route (Green, Ammonia evolution) Q2->RouteB Yes RouteC Consider Thiophosgene (Specialized, Toxic) Q2->RouteC No

Figure 3: Decision matrix for selecting the synthesis methodology.

References

  • Synthesis of Benzimidazole-2-thione Derivatives: Rivera, A., et al.[2][4] "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, vol. 17, no.[2][4] 7, 2012, pp. 8578-8586.[2][4] Link

  • Chiral Auxiliaries in Asymmetric Synthesis: Velázquez, F., et al. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries."[5] Molecules, vol. 16, no.[2][4] 10, 2011, pp. 8198-8217.[2] Link

  • General Benzimidazole Synthesis: Wagner, E. C., and Millett, W. H. "Benzimidazole."[2][6] Organic Syntheses, Coll.[2][6] Vol. 2, p. 65, 1943.[2] Link

  • Thiourea Derivatives Review: Shakeel, A., et al. "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review."[2][7] Journal of Drug Design and Medicinal Chemistry, vol. 2, no. 1, 2016, pp. 10-20.[2][7] Link

  • Product Data: "Octahydro-2H-benzimidazole-2-thione (CAS 30086-64-7)."[1][8][9] Santa Cruz Biotechnology.[1][2] Link

Sources

Biological Activity of Octahydro-benzoimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of octahydro-benzoimidazole-2-thione (also known as perhydrobenzimidazole-2-thione) and its derivatives. Unlike its aromatic counterpart (benzimidazole-2-thione), this scaffold features a saturated cyclohexane ring, introducing stereochemical complexity (cis vs. trans fusion) and altering its pharmacological profile from planar intercalators to three-dimensional, lipophilic core structures.

Technical Guide & Research Whitepaper

Executive Summary & Core Scaffold Analysis

The octahydro-benzoimidazole-2-thione scaffold represents a subclass of cyclic thioureas fused to a cyclohexane ring. Its biological relevance stems from its ability to act as a rigid, lipophilic pharmacophore that can mimic the steric bulk of steroid-like structures or serve as a constrained intermediate for fused heterocyclic systems.

Key Differentiators from Aromatic Analogs:

  • Stereochemistry: The bridgehead carbons (3a, 7a) allow for cis or trans ring fusion, significantly affecting the spatial arrangement of substituents.

  • Lipophilicity: The saturated cyclohexane ring increases logP, enhancing blood-brain barrier (BBB) permeability compared to the planar, aromatic benzimidazole.

  • Reactivity: The thione group (

    
    ) remains the primary site for chemical modification (S-alkylation, N-mannich base formation, and cyclization).
    
Chemical Structure & Numbering

The core structure is 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione .

(Caption: Structural breakdown of the octahydro-benzimidazole-2-thione core highlighting reactive vectors for derivatization.)

Pharmacological Profile & Biological Activities[1][2][3][4][5][6][7][8][9]

Research indicates that the octahydro-benzimidazole-2-thione core exhibits distinct biological activities, primarily when derivatized into fused systems or Mannich bases.

Anti-Inflammatory Activity (Thiazolo-fused Derivatives)

The most significant body of data comes from the modification of the thione into thiazolo[3,2-a]benzimidazoles .

  • Mechanism: These derivatives inhibit inflammatory mediators, likely through modulation of cyclooxygenase (COX) or lipoxygenase pathways, similar to other fused thiazoles.

  • Structure-Activity Relationship (SAR):

    • Polar Substituents: Introduction of polar groups at the 2- or 3-position of the thiazole ring significantly reduces acute toxicity while maintaining anti-inflammatory potency.[1][2][3][4]

    • Gem-dimethyl Effect: Substitution at the 6-position (on the cyclohexane ring) with a gem-dimethyl group increases acute toxicity and abolishes anti-inflammatory activity.

    • Stereochemistry: The cis-fused isomers generally show different binding profiles than trans isomers due to the "bent" vs. "flat" topology.

Antimicrobial & Antifungal Potential

Like many cyclic thioureas, the underivatized thione and its N-substituted Mannich bases exhibit antimicrobial properties.

  • Mechanism:

    • Chelation: The thione sulfur can chelate essential metal ions (e.g.,

      
      , 
      
      
      
      ) in bacterial enzymes.
    • Membrane Disruption: The lipophilic octahydro core facilitates penetration of bacterial cell walls, while the polar thione/urea moiety disrupts membrane integrity.

  • Spectrum: Active against Gram-positive bacteria (S. aureus) and certain fungi (C. albicans).[5]

Antioxidant Activity

While less potent than the aromatic benzimidazole-2-thiones (which stabilize radicals via resonance), the octahydro derivatives can act as radical scavengers through the thione-thiol tautomerism.

  • Mechanism: Hydrogen atom transfer (HAT) from the N-H groups or electron transfer from the sulfur atom.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR findings, heavily drawing from the foundational work of Powers et al. regarding the fused thiazolobenzimidazole systems.

Structural ModificationPositionBiological EffectToxicity Impact
Gem-dimethyl C-6 (Cyclohexane)Loss of Activity Increased Toxicity (High)
Polar Group (-OH, -COOH) C-2/C-3 (Thiazole ring)Maintained Anti-inflammatoryDecreased Toxicity (Favorable)
Alkyl Sulfonyl Thiazole RingHigh ActivityBalanced Profile
N-Mannich Base N-1/N-3Increased AntimicrobialVariable (Solubility dependent)
S-Alkylation S-2Loss of Thione CharacterReduced Radical Scavenging

Mechanism of Action: Pathway Visualization

The biological activity of these derivatives often relies on their conversion to fused systems or their ability to interact with metal-dependent enzymes.

MOA cluster_path1 Pathway A: Anti-Inflammatory (Fused Systems) cluster_path2 Pathway B: Antimicrobial (Thione/Mannich) Scaffold Octahydro-benzimidazole-2-thione Deriv1 Thiazolo[3,2-a]benzimidazole Scaffold->Deriv1 Cyclization w/ alpha-haloketones Deriv2 N-Mannich Bases / Free Thione Scaffold->Deriv2 Aminomethylation Target1 COX/LOX Enzyme Inhibition Deriv1->Target1 Binding Effect1 Reduced Prostaglandin Synthesis Target1->Effect1 Inhibition Target2 Metal Chelation (Cu2+, Fe2+) Deriv2->Target2 Sequestration Target3 Membrane Permeation Deriv2->Target3 Lipophilic Transport Effect2 Bacterial Cell Death Target2->Effect2 Target3->Effect2

(Caption: Dual mechanistic pathways for octahydro-benzimidazole-2-thione derivatives: Enzyme inhibition via fused rings vs. direct antimicrobial action via chelation.)

Experimental Protocols

Synthesis of Octahydro-2H-benzimidazole-2-thione

This protocol yields the core scaffold from 1,2-diaminocyclohexane.

Reagents:

  • 1,2-Diaminocyclohexane (cis/trans mixture or stereopure)

  • Carbon Disulfide (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Ethanol/Water (1:1)

Protocol:

  • Preparation: Dissolve 1,2-diaminocyclohexane (0.1 mol) and KOH (0.2 mol) in 50 mL of ethanol/water (1:1) mixture.

  • Addition: Add Carbon Disulfide (0.12 mol) dropwise to the solution while stirring at

    
    .
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours. Evolution of 
    
    
    
    gas indicates reaction progress (ensure proper ventilation/scrubbing).
  • Workup: Cool the mixture. Acidify with dilute HCl to pH 3–4. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 60–80%.

    • Characterization: IR (

      
       stretch ~1200 
      
      
      
      ),
      
      
      NMR (Cyclohexane protons 1.2–2.0 ppm).
Synthesis of N-Mannich Bases (Antimicrobial Derivatives)

Reagents:

  • Octahydro-2H-benzimidazole-2-thione

  • Secondary Amine (e.g., Morpholine, Piperidine)

  • Formaldehyde (37% aq.)

  • Ethanol

Protocol:

  • Dissolve the thione (0.01 mol) in ethanol (20 mL).

  • Add Formaldehyde (0.015 mol) and the secondary amine (0.01 mol).

  • Stir at room temperature for 1 hour, then gently reflux for 2–4 hours.

  • Cool and filter the solid product. Recrystallize from ethanol/DMF.

Future Outlook & Research Gaps

  • Stereoselective Synthesis: Most current studies use mixtures. Isolating pure cis- and trans-fused derivatives could unlock specific receptor targeting (e.g., for chiral recognition in enzymatic pockets).

  • Neuroprotection: Given the high lipophilicity of the octahydro core, these compounds are prime candidates for CNS-targeted antioxidant therapy, yet this area remains under-explored compared to aromatic benzimidazoles.

  • Hybrid Drugs: Linking the octahydro-thione core to other pharmacophores (e.g., coumarins, quinolines) via the nitrogen atoms could create potent multi-target drugs.

References

  • Powers, L. J., Fogt, S. W., Ariyan, Z. S., Rippin, D. J., Heilman, R. D., & Matthews, R. J. (1981).[1][2] Effect of structural change on acute toxicity and antiinflammatory activity in a series of imidazothiazoles and thiazolobenzimidazoles. Journal of Medicinal Chemistry, 24(5), 604–609. Link

  • Fluorochem. (n.d.). Octahydro-2H-benzimidazole-2-thione Product Sheet. Fluorochem Catalog. Link

  • Mavrova, A. T., et al. (2015). Synthesis and antioxidant activity of some new N,N'-disubstituted benzimidazole-2-thiones. Arabian Journal of Chemistry. (Contextual reference for thione antioxidant mechanism). Link

  • Sigma-Aldrich. (n.d.). BRD2 Inhibitor II, BIC1 Product Information. (Note: Reference for aromatic analog distinction). Link

Sources

Methodological & Application

Application Note: Synthesis of Octahydro-2H-benzimidazole-2-thione via CS₂ Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details the protocol for the synthesis of Octahydro-2H-benzimidazole-2-thione (also known as cyclohexyl-fused thiourea) via the condensation of 1,2-diaminocyclohexane (DACH) with Carbon Disulfide (CS₂) .

This scaffold is a critical intermediate in the synthesis of chiral auxiliaries and organocatalysts. Specifically, the enantiopure (1R,2R) or (1S,2S) isomers are precursors to Jacobsen-type catalysts and other


-symmetric ligands used in asymmetric hydrogenation and alkylation. This protocol focuses on a robust, scalable method using basic ethanolic conditions to ensure high yield and purity.

Safety Assessment (Critical)

WARNING: This protocol utilizes Carbon Disulfide (CS₂), a hazardous reagent. Strict adherence to safety standards is mandatory.

HazardDescriptionMitigation Strategy
Neurotoxicity CS₂ is a potent neurotoxin affecting the CNS.Handle only in a high-efficiency fume hood. Double-glove (Nitrile/Laminate).
Flammability Flash point: -30°C. Auto-ignition: 100°C.NO open flames or hot plates with spark sources. Use oil baths or heating mantles with external controllers. Ground all glassware.
Stench H₂S byproduct and CS₂ have offensive odors.Use a bleach (hypochlorite) scrubber trap for the exhaust gas to neutralize H₂S.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination pathway. The 1,2-diamine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Under reflux and basic conditions, this intermediate cyclizes, eliminating hydrogen sulfide (H₂S) to form the stable thione.

ReactionMechanism DACH 1,2-Diaminocyclohexane (Nucleophile) Inter Dithiocarbamate Intermediate DACH->Inter Nucleophilic Attack CS2 Carbon Disulfide (Electrophile) CS2->Inter Product Octahydro-2H- benzimidazole-2-thione Inter->Product Cyclization (- H₂S) H2S H₂S (Byproduct) Inter->H2S

Figure 1: Mechanistic pathway for the formation of the cyclic thiourea scaffold.

Experimental Protocol

Materials & Reagents
  • Substrate: trans-1,2-Diaminocyclohexane (CAS: 1121-22-8) - 11.4 g (100 mmol). Note: Use enantiopure (1R,2R) or (1S,2S) for chiral applications.[1]

  • Reagent: Carbon Disulfide (CS₂) - 9.0 mL (150 mmol, 1.5 eq).

  • Solvent: Ethanol (95% or absolute) - 100 mL.

  • Base: Potassium Hydroxide (KOH) - 11.2 g (200 mmol) dissolved in 20 mL water.

  • Quench: Acetic acid (glacial) or dilute HCl.

Detailed Procedure
Step 1: Preparation of Dithiocarbamate Salt
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Connect the top of the condenser to a gas outlet leading to a bleach scrubber (to neutralize evolved H₂S).

  • Dissolve 1,2-diaminocyclohexane (11.4 g) in Ethanol (50 mL) and the KOH solution (20 mL).

  • Cool the mixture to 0–5°C using an ice bath.

  • Slowly add CS₂ (9.0 mL) dropwise via the addition funnel over 30 minutes.

    • Observation: A white or pale yellow precipitate (dithiocarbamate salt) may form.

    • Caution: Reaction is exothermic. Maintain temperature <10°C during addition.

Step 2: Cyclization (Reflux)
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours.

    • Monitor: The evolution of H₂S gas (rotten egg smell) indicates the cyclization is proceeding. Ensure the scrubber is active.

    • Endpoint: The reaction is complete when H₂S evolution ceases and the mixture becomes homogenous or changes clarity.

Step 3: Isolation & Purification[2][3]
  • Cool the reaction mixture to room temperature, then further cool to 0°C.

  • Acidify the mixture carefully with Acetic Acid (approx. 10-15 mL) to pH ~5–6.

    • Purpose: This protonates the thione and neutralizes excess KOH, promoting precipitation.

  • Add Ice Water (100 mL) to maximize precipitation.

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the filter cake with cold water (3 × 20 mL) to remove residual salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1) to obtain white crystalline needles.

  • Dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Diamine (EtOH + KOH) AddCS2 Add CS₂ Dropwise (0-5°C, 30 min) Start->AddCS2 Reflux Reflux (80°C) 3-5 Hours AddCS2->Reflux Scrub Scrub H₂S Gas (Bleach Trap) Reflux->Scrub Gas Evolution CoolAcid Cool & Acidify (Acetic Acid to pH 6) Reflux->CoolAcid Filter Filter & Wash (Cold Water) CoolAcid->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis.

Data & Characterization

The following data represents typical values for the trans-isomer.

ParameterSpecificationNotes
Appearance White crystalline solidNeedles or powder
Yield 75% – 85%Dependent on isolation efficiency
Melting Point 199°C – 202°CLit. range varies; sharp MP indicates purity [1].
IR (KBr) 3200 cm⁻¹ (NH str)1180 cm⁻¹ (C=S)Characteristic thione stretch.
¹H NMR

7.4 (bs, 2H, NH)

3.1-3.3 (m, 2H, CH-N)
Broad singlet for NH protons is diagnostic.
Troubleshooting Guide
  • Low Yield: Ensure the reaction is refluxed long enough for H₂S elimination to complete. If the intermediate dithiocarbamate is not heated sufficiently, it will not cyclize.

  • Oily Product: If the product oils out upon acidification, scratch the flask walls with a glass rod or seed with a pure crystal to induce crystallization.

  • Yellow Color: Indicates sulfur impurities. Recrystallize from Ethanol/Water and use activated charcoal if necessary.

References

  • Grosu, I. et al. (2012). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives." Molecules, 17(7), 8579-8593.

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Octahydro-2H-benzimidazole-2-thione."

  • Balsells, J. & Walsh, P.J. (2000). "Use of (1R,2R)-diaminocyclohexane in asymmetric synthesis." Journal of the American Chemical Society. (Contextual grounding for the utility of the trans-isomer).
  • PubChem. (n.d.). "Compound Summary: Octahydro-2H-benzimidazole-2-thione."

Sources

Application Notes and Protocols: Octahydro-benzoimidazole-2-thione in Radical Polymerization Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of octahydro-benzoimidazole-2-thione in the realm of radical polymerization. While direct literature on this specific application is nascent, this guide synthesizes established principles from the closely related fields of N-heterocyclic carbene (NHC) and N-heterocyclic thione (NHT) organocatalysis, as well as thiourea-mediated processes. We present detailed protocols for the synthesis of octahydro-benzoimidazole-2-thione and propose mechanistically-grounded, hypothetical protocols for its application in controlled radical polymerization. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule in polymer chemistry and materials science.

Introduction: The Untapped Potential of a Saturated N-Heterocyclic Thione

Octahydro-benzoimidazole-2-thione is a saturated bicyclic thiourea. While its aromatic counterpart, benzimidazole-2-thione, has been explored for various applications, the fully hydrogenated derivative remains largely uninvestigated in the context of polymer chemistry. The structural motifs present in octahydro-benzoimidazole-2-thione—a cyclic thiourea and a scaffold for potential N-heterocyclic carbene (NHC) or N-heterocyclic thione (NHT) generation—suggest a rich and unexplored catalytic landscape.

Thiourea derivatives are well-established as powerful hydrogen-bond donors in organocatalysis, capable of activating monomers in processes like ring-opening polymerization[1][2][3]. Furthermore, the imidazole core is the direct precursor to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts that have revolutionized various polymerization techniques[4][5][6]. Recent studies have also highlighted the catalytic activity of N-heterocyclic thiones (NHTs) themselves, particularly in photocatalysis[7].

This guide, therefore, puts forth the hypothesis that octahydro-benzoimidazole-2-thione can serve as a versatile precursor or catalyst in radical polymerization through several potential mechanisms. We will provide the foundational knowledge and detailed experimental starting points for researchers to validate these hypotheses.

Synthesis of Octahydro-benzoimidazole-2-thione

The synthesis of cyclic thioureas from the corresponding diamines and carbon disulfide is a robust and well-documented transformation[8][9][10]. The following protocol outlines the synthesis of octahydro-benzoimidazole-2-thione from commercially available cis-1,2-diaminocyclohexane.

Synthesis Protocol

Materials:

  • cis-1,2-Diaminocyclohexane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-diaminocyclohexane in a 1:1 mixture of ethanol and water.

  • Slowly add one equivalent of carbon disulfide to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Add a catalytic amount of concentrated hydrochloric acid and continue to reflux for an additional 8-10 hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure octahydro-benzoimidazole-2-thione.

Characterization:

The structure and purity of the synthesized octahydro-benzoimidazole-2-thione should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the cyclic structure and the absence of starting materials.

  • FT-IR Spectroscopy: To identify the characteristic C=S stretching frequency.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Proposed Mechanisms in Radical Polymerization

Based on the known reactivity of related compounds, we propose two primary mechanistic pathways for the involvement of octahydro-benzoimidazole-2-thione in radical polymerization.

Mechanism A: In Situ Generation of an N-Heterocyclic Carbene for Single Electron Transfer (SET) Initiation

N-heterocyclic carbenes (NHCs) can be generated in situ from their corresponding azolium salts or, in some cases, from precursors like thiones. Once formed, certain NHCs can act as potent single-electron donors to initiate radical polymerization.

Diagram of Proposed Mechanism A:

G cluster_0 NHC Generation cluster_1 Radical Initiation (SET) cluster_2 Propagation Thione Octahydro-benzoimidazole-2-thione NHC N-Heterocyclic Carbene (NHC) Thione->NHC Base / Heat Radical_Anion Monomer Radical Anion NHC->Radical_Anion SET Monomer Monomer (e.g., Acrylate) Polymer Propagating Polymer Chain Radical_Anion->Polymer Addition to Monomer

Caption: Proposed mechanism for NHC-mediated radical polymerization.

Mechanism B: N-Heterocyclic Thione (NHT) as a Photocatalyst

N-heterocyclic thiones can exhibit photocatalytic activity. Upon irradiation with light of a suitable wavelength, the NHT can be excited to a state where it can engage in electron transfer processes with a monomer or an initiator, leading to the generation of radicals.

Diagram of Proposed Mechanism B:

G NHT Octahydro-benzoimidazole-2-thione (NHT) NHT_excited Excited State NHT* NHT->NHT_excited hv (Light) Radical_Cation NHT Radical Cation NHT_excited->Radical_Cation SET Radical_Anion Monomer Radical Anion NHT_excited->Radical_Anion SET Monomer Monomer Propagation Polymerization Radical_Anion->Propagation

Caption: Proposed mechanism for NHT-photocatalyzed radical polymerization.

Hypothetical Protocols for Radical Polymerization

The following protocols are designed as starting points for investigating the utility of octahydro-benzoimidazole-2-thione in radical polymerization, based on the mechanisms proposed above.

Protocol A: NHC-Mediated Polymerization of Methyl Methacrylate (MMA)

Objective: To investigate the ability of octahydro-benzoimidazole-2-thione to initiate the radical polymerization of MMA via in situ NHC generation.

Materials:

  • Octahydro-benzoimidazole-2-thione

  • Methyl methacrylate (MMA), inhibitor removed

  • A strong, non-nucleophilic base (e.g., DBU or a phosphazene base)

  • Anhydrous, deoxygenated solvent (e.g., THF or toluene)

  • Radical scavenger (for quenching)

Experimental Workflow:

G Start Schlenk Flask under Inert Atmosphere Add_Thione Add Octahydro-benzoimidazole-2-thione Start->Add_Thione Add_Solvent Add Anhydrous Solvent Add_Thione->Add_Solvent Add_Monomer Add Purified MMA Add_Solvent->Add_Monomer Initiate Inject Base to Generate NHC Add_Monomer->Initiate Polymerize Stir at Defined Temperature and Time Initiate->Polymerize Quench Quench with Radical Scavenger Polymerize->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Analyze Analyze Polymer (GPC, NMR) Precipitate->Analyze

Caption: Workflow for NHC-mediated polymerization.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add octahydro-benzoimidazole-2-thione.

  • Add anhydrous, deoxygenated solvent via cannula.

  • Add the desired amount of purified MMA.

  • Initiate the reaction by adding the base via syringe.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.

  • Quench the polymerization by exposing the reaction mixture to air or by adding a radical scavenger.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, dry under vacuum, and analyze by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for conversion.

Table 1: Suggested Reaction Conditions for Protocol A

ParameterSuggested RangeRationale
[Monomer]:[Thione]:[Base]100:1:1 to 500:1:1To explore the efficiency of initiation.
SolventTHF, TolueneAnhydrous and non-protic to stabilize the NHC.
Temperature25 - 60 °CTo balance the rate of NHC formation and polymerization.
Time1 - 24 hoursTo achieve significant monomer conversion.
Protocol B: NHT-Photocatalyzed Polymerization of a Water-Soluble Acrylamide

Objective: To explore the potential of octahydro-benzoimidazole-2-thione as a photocatalyst for the polymerization of a water-soluble monomer under light irradiation.

Materials:

  • Octahydro-benzoimidazole-2-thione

  • N,N-Dimethylacrylamide (DMAA), inhibitor removed

  • Deoxygenated deionized water

  • Light source (e.g., UV lamp or blue LED)

Procedure:

  • Prepare a solution of octahydro-benzoimidazole-2-thione and DMAA in deoxygenated water in a quartz reaction vessel.

  • Seal the vessel and continue to deoxygenate by bubbling with an inert gas for at least 30 minutes.

  • Place the reaction vessel at a fixed distance from the light source and begin irradiation while stirring.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion by NMR.

  • After the desired conversion is reached, stop the reaction by turning off the light and exposing the solution to air.

  • Isolate the polymer by precipitation or dialysis.

  • Analyze the polymer by GPC and NMR.

Table 2: Suggested Reaction Conditions for Protocol B

ParameterSuggested RangeRationale
[Monomer]:[NHT]200:1 to 1000:1To assess the catalytic efficiency.
SolventDeoxygenated WaterTo explore aqueous polymerization.
Light Source365 nm UV or 450 nm Blue LEDTo match the potential absorption spectrum of the NHT.
TemperatureRoom TemperatureTo minimize thermal initiation.
Time30 min - 6 hoursDependent on the light intensity and catalyst loading.

Concluding Remarks and Future Outlook

The application of octahydro-benzoimidazole-2-thione in radical polymerization represents a novel and exciting frontier in polymer chemistry. The protocols and mechanistic hypotheses presented in this guide are intended to provide a solid foundation for researchers to begin exploring this area. Key aspects for future investigation include:

  • Detailed Mechanistic Studies: Elucidating the precise mechanism of initiation and control will be crucial for optimizing polymerization conditions.

  • Monomer Scope: Expanding the range of compatible monomers will broaden the applicability of this system.

  • Controlled Polymerization: Investigating the potential for achieving controlled/"living" polymerization characteristics, such as predictable molecular weights and low polydispersities, will be a significant advancement.

By leveraging the principles of related catalytic systems, the scientific community can unlock the potential of octahydro-benzoimidazole-2-thione and other saturated N-heterocyclic thiones as a new class of versatile tools for polymer synthesis.

References

  • Allen, C. F. H.; Edens, C. O.; VanAllan, J. Ethylene thiourea. Organic Syntheses.
  • Maddani, M. R.; Prabhu, K. R. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry.
  • Naumann, S.; Dove, A. P. Commercialized Cyclic (thio)urea for ring-opening polymerization of rac-lactide and ε-caprolactone.
  • Sarkar, B. Mesoionic N‐Heterocyclic Olefins, Imines, Thiones, Phosphinidenes and Their Application in Catalysis.
  • Tan, W.; Wei, J.; Jiang, X.
  • Waymouth, R. M.; Lin, B. Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems.
  • Wu, J. et al. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances.
  • Hedrick, J. L.; Pratt, R. C.; Waymouth, R. M. Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society.
  • Milosavljević, M. M. et al. Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
  • Sutar, A. K. et al. Advances in urea and thiourea catalyzed ring opening polymerization: A brief overview. European Polymer Journal.
  • Rovis, T. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • Rovis, T. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC.
  • Prabhu, K. R.; Maddani, M. R.
  • Scheidt, K. A. organocatalytic-reactions-enabled-by-n-heterocyclic-carbenes (1). Scribd.
  • Schinski, J. et al. Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent‐Reaction Approach. Chemistry – A European Journal.
  • Fluorochem. Octahydro-2H-benzimidazole-2-thione.
  • Tsolaki, E. et al. Design, Synthesis and Biological Activities of (Thio)
  • Santa Cruz Biotechnology. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7.
  • Kruger, P. E. et al. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions.
  • PubChem. Octahydro-2h-benzimidazole-2-thione (C7H12N2S).
  • Sigma-Aldrich. OCTAHYDRO-2H-BENZIMIDAZOLE-2-THIONE AldrichCPR.
  • Milosavljević, M. M. et al. Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. Journal of the Serbian Chemical Society.
  • Glorius, F.
  • Matrix Scientific. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione.
  • Asian Publication Corporation. Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiaz.
  • PubChem. 1,3-Benzenedimethanamine.
  • NIST. 1,3-Benzenedimethanamine.
  • NIST. 1,3-Benzenedimethanamine.
  • Wikid
  • Mavrova, A. et al.
  • Zhang, Y. et al. A new class of ultrastable dual hydrogen-bond-donor COF for improving the reaction activity.
  • Rad, L. R. et al.
  • Al-Tel, T. H. et al.

Sources

Application Note: Desulfurization Strategies for Octahydro-benzoimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the desulfurization of octahydro-benzoimidazole-2-thione (also known as octahydro-2H-benzimidazole-2-thione), a bicyclic thiourea scaffold often encountered as an intermediate in the synthesis of biotin (Vitamin H) and various urea-based bioisosteres.[1]

Introduction & Scientific Rationale

The conversion of octahydro-benzoimidazole-2-thione (1) to its oxygenated analog octahydro-benzimidazol-2-one (2) (Oxidative Desulfurization) or the complete removal of the sulfur atom to yield octahydro-benzimidazole (3) (Reductive Desulfurization) represents a critical junction in heterocyclic synthesis.[1]

While the thione moiety is useful for cyclization and resolution, it is often a "dummy" group intended to be replaced by a carbonyl (urea) to mimic peptide bonds or removed to access the secondary amine core.

  • Oxidative Desulfurization (Thione

    
     Urea):  Essential for synthesizing biotin analogs and urea-based inhibitors.[1] The challenge lies in avoiding over-oxidation or ring cleavage.
    
  • Reductive Desulfurization (Thione

    
     Methylene/H):  Used to access the saturated heterocycle. Historically relies on pyrophoric Raney Nickel; modern protocols favor Nickel Boride (
    
    
    
    ).[1][2]
Mechanistic Pathways

The desulfurization trajectory is dictated by the oxidant or reductant potential.[3]

DesulfurizationPathways Thione Octahydro-benzoimidazole- 2-thione Sulfine Sulfine/Sulfonic Acid Intermediate Thione->Sulfine Oxidation (H2O2, [O]) Aminal Octahydro-benzimidazole (Aminal) Thione->Aminal Reduction (Raney Ni, Ni2B) Urea Octahydro-benzimidazol- 2-one (Urea) Sulfine->Urea Hydrolysis (-SO2/SO4)

Figure 1: Divergent pathways for desulfurization.[1] Oxidative routes proceed via unstable sulfine/sulfonic acid intermediates, while reductive routes involve radical adsorption and C-S bond cleavage.

Protocol A: Oxidative Desulfurization (The "Green" Urea Route)[1]

Objective: Conversion of the thione to the cyclic urea (ketone) using Hydrogen Peroxide. Mechanism: The reaction proceeds through the in-situ formation of a formamidine sulfinic acid intermediate, which rapidly hydrolyzes to the urea, expelling sulfate/sulfite. Advantages: High yield, water/acetic acid solvent system, no heavy metals.

Materials
  • Substrate: Octahydro-benzoimidazole-2-thione derivative (1.0 eq)

  • Oxidant: Hydrogen Peroxide (

    
    ), 30-35% aq.[1] solution (3.0 - 4.0 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Quench: Sodium Sulfite (

    
    ) or Sodium Bisulfite[1]
    
  • Base (Optional for workup): NaOH 10% solution

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thione substrate in 20 mL of glacial acetic acid.

    • Note: The substrate may not fully dissolve at RT; a suspension is acceptable as it will solubilize during oxidation.

  • Temperature Control: Cool the mixture to 10–15°C using a water/ice bath.

    • Expert Insight: Although the reaction is exothermic, starting too cold (<0°C) can stall the initiation. 10°C is the "sweet spot" to manage the exotherm without halting kinetics.

  • Oxidant Addition: Add 30%

    
     (40 mmol, 4.0 eq) dropwise over 20 minutes.
    
    • Observation: The solution will likely become clear and may evolve heat. Monitor internal temperature; do not exceed 45°C.

  • Reaction Phase: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 1–2 hours.

    • Validation: Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).[1] The thione is usually less polar than the urea product.

  • Quenching: Cool the mixture back to 10°C. Slowly add saturated aqueous

    
     to quench excess peroxide. Test with starch-iodide paper (blue 
    
    
    
    colorless) to confirm peroxide consumption.[1]
  • Isolation:

    • Concentrate the acetic acid solution under reduced pressure (rotary evaporator) to ~20% of the original volume.

    • Neutralize the residue with 10% NaOH or saturated

      
       to pH 7–8.
      
    • The urea product often precipitates as a white solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.[1]
      

Typical Yield: 85–95% Reference: Grivas, S. & Ronne, E. Acta Chem. Scand.1995 , 49, 225-229.[1][4]

Protocol B: Reductive Desulfurization (The Nickel Boride Method)[1][6]

Objective: Complete removal of sulfur to yield the secondary amine (octahydro-benzimidazole).[1] Why Nickel Boride? Traditional Raney Nickel is pyrophoric and difficult to dose accurately. Nickel Boride (


), generated in situ from 

and

, is a safer, non-pyrophoric alternative that mimics Raney Ni activity.[2]
Materials
  • Substrate: Octahydro-benzoimidazole-2-thione (1.0 eq)

  • Catalyst Precursor: Nickel(II) Chloride hexahydrate (

    
    ) (3.0 eq)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (10.0 eq)[1]
    
  • Solvent: Methanol (dry) / THF (1:1 mixture)

Step-by-Step Methodology
  • Setup: Purge a 3-neck flask with Nitrogen or Argon. Add the thione substrate (5 mmol) and

    
     (15 mmol) to 30 mL of MeOH/THF (1:1).
    
    • Visual: The solution will be green (characteristic of

      
      ).[1]
      
  • Catalyst Generation: Cool the mixture to 0°C. Carefully add

    
     (50 mmol) in small portions over 30 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) occurs.[1] The solution will turn black immediately as colloidal Nickel Boride is formed.
      
  • Reaction: Allow the black suspension to stir at Room Temperature.

    • Time: Typically 1–3 hours.

    • Mechanism:[2][5][6] The thione adsorbs onto the Ni surface; C-S bonds are cleaved by surface hydrides.

  • Workup:

    • Filter the black reaction mixture through a pad of Celite to remove the nickel boride residues.

    • Safety: While

      
       is less pyrophoric than Raney Ni, keep the filter cake wet and dispose of it in a dedicated waste container containing water.
      
  • Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with water. The organic layer contains the desulfurized amine.

Typical Yield: 70–85% Reference: Selvakumar, N. et al. Chem. Lett.2002 , 31, 708.[7]

Comparison of Methods

FeatureProtocol A (Oxidative)Protocol B (Reductive)
Product Urea (C=O)Amine (CH/NH)
Key Reagent

/ Acetic Acid

/

Conditions Mild, Acidic, RTReducing, Basic, RT
Safety Profile High (Corrosive AcOH)Moderate (

gas, Metal waste)
Atom Economy HighLow (Stoichiometric metal use)
Application Biotin synthesis, BioisosteresScaffold generation

Experimental Workflow Diagram

Workflow Start Start: Thione Substrate Decision Target Product? Start->Decision Ox_Step1 Dissolve in AcOH Cool to 10°C Decision->Ox_Step1 Urea (C=O) Red_Step1 Dissolve in MeOH/THF Add NiCl2 (3 eq) Decision->Red_Step1 Amine (CH2) Ox_Step2 Add H2O2 (4 eq) Stir 2h @ RT Ox_Step1->Ox_Step2 Ox_Step3 Quench (Na2SO3) Neutralize & Filter Ox_Step2->Ox_Step3 Product_Urea Product: Cyclic Urea Ox_Step3->Product_Urea Red_Step2 Add NaBH4 (10 eq) (In-situ Ni2B) Red_Step1->Red_Step2 Red_Step3 Filter thru Celite Extract Red_Step2->Red_Step3 Product_Amine Product: Cyclic Amine Red_Step3->Product_Amine

Figure 2: Decision tree and workflow for selecting the appropriate desulfurization protocol.[1]

References

  • Grivas, S., & Ronne, E. (1995).[4] Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid.[4] Acta Chemica Scandinavica, 49, 225–229.[4] Link

  • Selvakumar, N., et al. (2002).[1][7] Nickel Boride Mediated Desulfurization of Thioureas.[5] Chemistry Letters, 31(7), 708.[1]

  • Gerecke, M., et al. (1970). The Synthesis of Biotin (Vitamin H).[8][9] Helvetica Chimica Acta, 53, 991. (Classic reference for thione-to-urea conversion in Biotin synthesis).[1]

  • Organic Reactions. (1962).[2] Desulfurization with Raney Nickel. Organic Reactions, Vol 12. Link

Sources

Application Note: Resolution & Enantioselective Synthesis of trans-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for obtaining enantiopure trans-octahydro-benzoimidazole-2-thione, a critical scaffold in asymmetric organocatalysis and coordination chemistry. While direct chromatographic resolution of the thione is possible, it is often cost-prohibitive at scale due to the compound's weak acidity and lack of convenient handle for diastereomeric salt formation.

Therefore, this guide prioritizes the Synthesis via Resolved Precursor method (Method A), which is the industry "Gold Standard" for scalability and cost-efficiency. This route involves the classical resolution of the commercial precursor, trans-1,2-diaminocyclohexane, followed by cyclization. A secondary Direct Chiral HPLC protocol (Method B) is provided for analytical quality control (QC) and small-scale purification.

Strategic Workflow

The following logic flow illustrates the decision matrix for selecting the appropriate resolution strategy based on scale and purity requirements.

ResolutionStrategy Start Target: Enantiopure Octahydro-benzoimidazole-2-thione ScaleCheck Scale Assessment Start->ScaleCheck MethodA Method A: Chemical Resolution (Precursor Route) ScaleCheck->MethodA >100 mg (Preparative) MethodB Method B: Direct Chiral HPLC (Polishing/Analytical) ScaleCheck->MethodB <100 mg or QC Step1 Resolve trans-1,2-diaminocyclohexane (L-Tartaric Acid) MethodA->Step1 FinalProd Enantiopure Thione (>99% ee) MethodB->FinalProd Step2 Cyclization (CS2 / KOH) Step1->Step2 Step2->FinalProd

Figure 1: Strategic workflow for the isolation of enantiopure thione. Method A is preferred for synthesis; Method B for analysis.

Method A: Resolution via Precursor (The "Gold Standard")

This approach resolves the amine functionality of the precursor before the thiourea formation, utilizing the strong basicity of the diamine to form stable diastereomeric salts with tartaric acid.

Phase 1: Resolution of trans-1,2-Diaminocyclohexane

Objective: Isolate (R,R)-1,2-diaminocyclohexane from the commercially available trans-racemate.

  • Reagents:

    • trans-1,2-Diaminocyclohexane (Racemic)

    • L-(+)-Tartaric acid

    • Glacial Acetic Acid[1]

    • Water / Methanol

Protocol:

  • Dissolution: Dissolve L-(+)-tartaric acid (0.5 equiv relative to diamine) in water.

  • Addition: Add the racemic diamine slowly to the solution. An exothermic reaction will occur; maintain temperature <50°C.

  • Crystallization: Add glacial acetic acid dropwise until the pH reaches ~4-5. Heat the mixture to 90°C to ensure complete dissolution, then allow to cool slowly to room temperature over 12 hours.

  • Filtration: The (R,R)-diamine-L-tartrate salt crystallizes out. Filter the white solid.

  • Recrystallization: Recrystallize the salt from hot water (1:10 w/v) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Treat the purified salt with 4M NaOH or KOH. Extract the free amine with Dichloromethane (DCM) or Diethyl Ether. Dry over Na2SO4 and concentrate.

  • Checkpoint: The specific rotation of the free (R,R)-diamine should be

    
     (c=1, MeOH).
    
Phase 2: Cyclization to trans-Octahydro-benzoimidazole-2-thione

Objective: Convert the resolved diamine into the cyclic thione.

  • Reagents:

    • (R,R)-1,2-Diaminocyclohexane (from Phase 1)

    • Carbon Disulfide (CS2)

    • Ethanol (solvent)[2][3][4]

    • Potassium Hydroxide (KOH)[2]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a trap (CS2 is volatile and toxic), dissolve (R,R)-1,2-diaminocyclohexane (10 mmol) in Ethanol (20 mL).

  • Addition: Add CS2 (12 mmol, 1.2 equiv) and KOH (20 mmol, 2 equiv) dissolved in minimal water/ethanol.

  • Reaction: Reflux the mixture for 3-5 hours. Evolution of H2S gas indicates the reaction progress (ensure proper ventilation/scrubbing).

  • Workup: Cool the reaction to room temperature. Acidify carefully with dilute HCl to pH ~3-4. The thione product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

Method B: Direct Chiral HPLC (Analytical & QC)

This protocol is essential for determining the enantiomeric excess (ee) of the product obtained in Method A, or for separating small quantities of the racemate.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H or Chiralpak OD-H (Daicel)
Dimensions 250 x 4.6 mm (Analytical)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Sample Conc. 1 mg/mL in Mobile Phase

Expected Performance:

  • Retention Times (Approx):

    • Enantiomer 1: ~12-14 min

    • Enantiomer 2: ~16-18 min

  • Resolution (Rs): Typically > 2.0 for this class of cyclic thioureas.

Mechanistic Insight & Causality[1]

Why do we prefer Method A?

  • Chemical Handle: The thione (product) is a neutral/weakly acidic species (

    
    ). It does not form stable salts with chiral acids (like tartaric acid) easily. The diamine (precursor) is a strong base, allowing for robust diastereomeric salt formation and separation.
    
  • Atom Economy: Resolving the precursor allows for the recycling of the unwanted (S,S)-enantiomer (via racemization) before investing the reagents (CS2) to make the final product.

  • Stability: The thione functionality can be sensitive to strong oxidative conditions; avoiding chemical resolution steps on the final product preserves its integrity.

Reaction Pathway Diagram[5]

ReactionPathway RacDiamine Racemic trans-1,2-Diaminocyclohexane Salt (R,R)-Diamine-Tartrate Salt (Solid Precipitate) RacDiamine->Salt Selective Crystallization Tartaric + L-Tartaric Acid Tartaric->Salt FreeBase (R,R)-1,2-Diaminocyclohexane (Enantiopure) Salt->FreeBase NaOH (Liberation) Product (R,R)-trans-Octahydro-benzoimidazole-2-thione FreeBase->Product Reflux Cyclization + CS2 / KOH (Cyclization) Cyclization->Product

Figure 2: Chemical pathway for the enantioselective synthesis.

References

  • Preparation of Chiral Thioureas: Synthesis and Significance of Chiral Thioureas in Asymmetric Synthesis. Source:

  • Precursor Resolution (Diamine): A synthesis of trans-1,2-diaminocyclohexane derivatives via opening of cyclohexene oxide.[5] Source:

  • Chiral HPLC of Cyclic Thioureas: Chiral HPLC Separations - Guidebook. Source:

  • General Properties of Benzimidazole-2-thiones: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Octahydro-benzoimidazole-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Briefing

The Molecule: Octahydro-2H-benzimidazole-2-thione is a bicyclic heterocycle formed by fusing a saturated cyclohexane ring with a thiourea moiety. Unlike its aromatic counterpart (benzimidazole-2-thione), this molecule possesses stereocenters at the bridgehead carbons (3a, 7a), making the stereochemistry of the starting material (1,2-diaminocyclohexane) critical.

The Bottleneck: The primary yield-limiting factor in this synthesis is the cyclodehydration step . The reaction proceeds via a dithiocarbamate intermediate. In the "octahydro" system, the conformational flexibility of the cyclohexane ring (chair/boat flips) often hinders the orbital alignment required for ring closure, leading to the formation of stable, sticky dithiocarbamate salts (the "sludge") rather than the desired cyclic thione.

Critical Reaction Parameters (The "Why")

To improve yield, you must control the equilibrium between the open-chain dithiocarbamate and the closed-ring thione.

Reaction Mechanism & Failure Points

The following diagram illustrates the pathway and where the process typically fails.

ReactionPathway Start 1,2-Diaminocyclohexane (DACH) + CS2 Inter Dithiocarbamate Intermediate (Salt) Start->Inter Nucleophilic Attack (Fast) Product Octahydro-benzoimidazole- 2-thione Inter->Product Cyclization (-H2S) (Rate Limiting Step) Side Polymeric/Oligomeric Sludge Inter->Side Polymerization (If Temp too low) Product->Inter Hydrolysis

Caption: Figure 1. The reaction pathway highlighting the critical cyclization step where kinetic trapping results in oligomeric sludge.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on common failure modes.

Scenario A: "My reaction mixture turned into a sticky yellow sludge that won't crystallize."

Diagnosis: Incomplete Cyclization. The "sludge" is likely the intermediate dithiocarbamate salt. The ring closure requires the elimination of H₂S. If the temperature is too low or the reflux time too short, the reaction stops at the salt stage. Corrective Action:

  • Increase Thermal Energy: The cyclohexane ring requires higher activation energy to achieve the cis-fused conformation than the aromatic analog. Ensure a vigorous reflux (ethanol/water is often insufficient; consider n-butanol or adding a microwave step).

  • Acid Catalysis: If using basic conditions (KOH/CS₂), neutralize carefully. Sometimes adding a catalytic amount of HCl promotes the elimination of H₂S from the intermediate.

Scenario B: "I have low yield (<40%) using the standard CS₂/KOH method."

Diagnosis: Solubility Issues & Side Reactions. In aqueous ethanol, the hydrophobic DACH and the ionic intermediate may phase-separate, slowing kinetics. Corrective Action:

  • Switch Solvent System: Move to a homogeneous system like DMF or use a phase transfer catalyst (TBAB) if staying in biphasic media.

  • Microwave Irradiation: This is the single most effective intervention for this specific scaffold. Microwave heating couples directly with the polar intermediate, rapidly overcoming the activation barrier for cyclization before side reactions occur.

Scenario C: "The melting point is broad or inconsistent."

Diagnosis: Stereochemical Scrambling. Commercially available 1,2-diaminocyclohexane is often a mixture of cis and trans isomers.

  • Cis-DACH

    
    Cis-fused product.
    
  • Trans-DACH

    
    Trans-fused product.
    Corrective Action: 
    Verify the optical purity of your starting amine. If you require a sharp melting point, you must start with enantiopure (1R,2R)-DACH or pure cis-DACH.
    

Optimized Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended for High Yield)

Best for: Rapid library generation, high yield (85-95%), Green Chemistry compliance.

Protocol:

  • Mix: In a microwave-safe vial, combine 1,2-diaminocyclohexane (1.0 eq) and Carbon Disulfide (CS₂) (1.2 eq).

  • Solvent: Add minimal Ethanol (just enough to create a slurry) or perform solvent-free if using a dedicated reactor.

  • Catalyst: Add 10 mol% KOH or NaOH.

  • Irradiate: Heat at 80-100°C for 5–10 minutes (Power: 300W). Note: Monitor pressure if using a sealed vessel.

  • Workup: Cool to room temperature. The product usually precipitates immediately. Add ice water (10 mL), filter, and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: Conventional Reflux (Scale-Up)

Best for: Large batches where microwave is not feasible.

Protocol:

  • Dissolve: Dissolve 1,2-diaminocyclohexane (10 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Add Base: Add KOH (20 mmol) dissolved in minimal water.

  • Add CS₂: Add CS₂ (25 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Heat to reflux (approx 80°C) for 6–8 hours . Critical: Shorter times yield sludge.

  • Acidify: Cool and acidify with dilute Acetic Acid to pH 5–6. This promotes precipitation of the thione and removal of residual dithiocarbamates.

  • Isolate: Filter the white/pale yellow solid.

Comparative Data Analysis

The following table summarizes expected outcomes based on different synthetic routes.

ParameterConventional (CS₂/KOH)Microwave AssistedThiourea Fusion
Reagent CS₂CS₂Thiourea
Time 6–12 Hours5–15 Minutes1–2 Hours
Temp 80°C (Reflux)100°C160–180°C (Melt)
Typical Yield 45–60%85–95% 60–75%
Purity (Crude) Low (Requires Recryst.)HighModerate
Safety Profile Poor (CS₂ is toxic/flammable)Moderate (Sealed vessel)Good (No CS₂)

Workflow Visualization

Use this decision tree to guide your daily experiments.

TroubleshootingTree Start Start Experiment CheckState Check Reaction Mixture Start->CheckState Sludge Sticky Sludge? CheckState->Sludge Yes Clear Clear Solution? CheckState->Clear Yes Action1 Action: Extend Reflux OR Add Acid Catalyst Sludge->Action1 Intermediate trapped Action2 Action: Concentrate solvent & Cool to 0°C Clear->Action2 Product soluble Action3 Action: Check TLC (Is SM consumed?) Clear->Action3 No precip?

Caption: Figure 2. Decision tree for handling common reaction states post-reflux.

References

  • Microwave-Assisted Synthesis of Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. Highlights the efficiency of microwave irradiation in reducing reaction times from hours to minutes and improving yields up to 95%.[1]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis. Chemical & Pharmaceutical Bulletin. Provides quantitative data comparing yield improvements (10-50% increase) when switching from thermal to microwave methods.

  • Synthesis of Benzimidazole-2-thione Derivatives. Molecules. Details the reaction mechanism involving dithiocarbamate intermediates and the use of CS₂ in ethanol.

  • Octahydro-2H-benzimidazole-2-thione Product Data. Sigma-Aldrich. Reference for physical properties and safety data regarding the specific octahydro-scaffold.

Sources

Technical Support Center: Purification of Octahydro-1H-benzoimidazole-2-thione by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of octahydro-1H-benzoimidazole-2-thione by recrystallization. Here you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction

Octahydro-1H-benzoimidazole-2-thione is a cyclic thiourea derivative of interest in various fields of chemical research. Achieving high purity of this compound is often critical for its intended applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for octahydro-1H-benzoimidazole-2-thione, drawing upon established principles for thiourea and benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of octahydro-1H-benzoimidazole-2-thione?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve octahydro-1H-benzoimidazole-2-thione completely at an elevated temperature (near the solvent's boiling point) but will have very limited solubility for it at low temperatures (e.g., room temperature or in an ice bath). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).

Q2: How do I select a suitable solvent for the recrystallization of octahydro-1H-benzoimidazole-2-thione?

A2: The selection of an appropriate solvent is the most critical step for successful recrystallization. A systematic approach involving small-scale solvent screening is highly recommended. Based on the structural similarities to other cyclic thioureas and benzimidazole derivatives, promising solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures of these with water. For instance, ethanol has been successfully used for the recrystallization of various benzimidazole-2-thione derivatives.[1]

Q3: What are the likely impurities in a crude sample of octahydro-1H-benzoimidazole-2-thione synthesized from 1,2-diaminocyclohexane and carbon disulfide?

A3: The synthesis of thioureas from amines and carbon disulfide can lead to several byproducts. Potential impurities in crude octahydro-1H-benzoimidazole-2-thione may include unreacted 1,2-diaminocyclohexane, polymeric thiourea byproducts, and dithiocarbamate intermediates.[2] Additionally, side reactions can lead to the formation of guanidine-type structures.[3] Understanding these potential impurities is crucial for developing an effective purification strategy.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice. This is often due to the solution being cooled too rapidly or the melting point of the solute being lower than the boiling point of the solvent. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing the solution to cool much more slowly. Using a solvent with a lower boiling point can also be an effective solution.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[4]
Formation of an Oil Instead of Crystals - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities.- Reheat the solution, add more solvent to ensure complete dissolution, and allow it to cool at a much slower rate.- Choose a solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Crystals Do Not Form Upon Cooling - The solution is not supersaturated.- The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a "seed crystal" of the pure compound to the cooled solution.

Experimental Protocol: Recrystallization of Octahydro-1H-benzoimidazole-2-thione

This protocol provides a general guideline. The optimal solvent and specific conditions should be determined through small-scale trials.

Materials:

  • Crude octahydro-1H-benzoimidazole-2-thione

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude octahydro-1H-benzoimidazole-2-thione in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Saturation: Add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude Product Solvent Select Solvent Crude->Solvent Screening Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble Impurities Cool Slow Cooling Dissolve->Cool No Insoluble Impurities HotFilt->Cool IceBath Ice Bath Cool->IceBath Maximize Yield Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the single-solvent recrystallization of octahydro-1H-benzoimidazole-2-thione.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions_no_crystals Solutions for Low Yield cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_color Solutions for Colored Crystals Start Recrystallization Attempted Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No NoCrystals No/Low Crystal Yield Problem->NoCrystals Yes OilingOut Compound 'Oiled Out' Problem->OilingOut ColoredCrystals Crystals are Colored Problem->ColoredCrystals Evaporate Evaporate some solvent NoCrystals->Evaporate ChangeSolvent Change solvent/ use mixed solvent NoCrystals->ChangeSolvent Preheat Preheat filtration apparatus NoCrystals->Preheat SlowerCooling Cool more slowly OilingOut->SlowerCooling AddSolvent Add more solvent OilingOut->AddSolvent LowerBP Use lower boiling point solvent OilingOut->LowerBP Charcoal Use activated charcoal ColoredCrystals->Charcoal Evaporate->Start ChangeSolvent->Start Preheat->Start SlowerCooling->Start AddSolvent->Start LowerBP->Start Charcoal->Start

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
  • Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • PubChem. (n.d.). Dicyclohexylthiourea. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Swamy, M. B., & Kumar, K. S. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5235.
  • PrepChem. (n.d.). Synthesis of N,N'-dicyclohexyl-thiourea. Retrieved March 2, 2026, from [Link]

  • Saeed, S., et al. (2011). N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
  • Moyer, B. A., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use.
  • Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved March 2, 2026, from [Link]

  • University of Tokyo. (n.d.). Recrystallization method.
  • CN1962630A. (2007). N'-dicyclohexyl thiourea preparation method.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.
  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea.
  • Guidechem. (2023, June 24).
  • University of Massachusetts Lowell. (n.d.).
  • Karche, A. D., et al. (2022). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Organic Process Research & Development, 26(11), 3141-3152.
  • Park, J. S., et al. (2006). Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. Journal of the Korean Chemical Society, 50(4), 303-307.
  • Haz-Map. (n.d.). N,N'-Dicyclohexylthiourea.
  • Rivera, A., et al. (2012).
  • Wang, Z., et al. (2006). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides.
  • Swami, M. B., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(4), 456-460.
  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5235.
  • Swami, M. B., & Kumar, K. S. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.

Sources

Technical Support Center: N-Acylation of Sterically Hindered Octahydro-benzoimidazole-2-thiones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of N-Acylation Protocols[1]

Introduction: The Steric & Electronic Challenge

Welcome to the technical support hub for the functionalization of octahydro-2H-benzimidazole-2-thiones .

If you are here, you are likely facing a stalled reaction or a regioselectivity nightmare.[1] Unlike their aromatic counterparts (benzimidazole-2-thiones), octahydro analogs present a unique "double-threat" to N-acylation:

  • Electronic Deactivation: The cyclic thiourea moiety is electronically stable, with the thione form (C=S) dominating over the thiol (C-SH) tautomer.[1] The nitrogen lone pairs are involved in resonance with the thiocarbonyl, reducing nucleophilicity.[1]

  • Steric Blocking: The fused cyclohexane ring (unlike a flat benzene ring) adopts a puckered conformation (chair/boat).[1] Substituents on this ring can create a "steric wall," effectively shielding the NH groups from incoming electrophiles.[1]

This guide prioritizes N-selectivity over the kinetically favored S-acylation and provides protocols to overcome steric inertia.

Module 1: Reaction Setup & Reagents (Pre-Flight Check)

Before troubleshooting a failed reaction, ensure your baseline conditions are sufficient for a hindered substrate.[1]

Reagent Selection Matrix
ComponentStandard RecommendationWhy? (The Science)
Solvent Anhydrous DMF or DMAc The substrate is polar. These polar aprotic solvents solvate the cation (e.g., Na+), leaving the N-anion "naked" and more reactive.[1] DCM/THF are often too non-polar for the intermediate salts.
Base NaH (60% in oil) Weak bases (Et3N, K2CO3) often fail with hindered aliphatic thioureas.[1] You need irreversible deprotonation (pKa ~12-13) to form the hard nucleophile (N-anion).[1]
Acylating Agent Acyl Chloride Anhydrides are often too bulky and slow for hindered systems.[1] Acyl chlorides are "harder" electrophiles, favoring the "hard" Nitrogen over the "soft" Sulfur (HSAB Principle).[1]
Catalyst DMAP (10-20 mol%) Essential.[1] It forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the free acyl chloride.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing zero conversion after 24 hours."

Diagnosis: The activation energy barrier is too high due to steric shielding of the NH group. The acylating agent cannot approach the nucleophile.

Solution: Switch to a "Hyper-Active" Intermediate Protocol . Instead of relying on the direct attack of the thiourea on the acyl chloride, we use DMAP to shuttle the acyl group.

Protocol:

  • Dissolve substrate (1.0 equiv) in dry DMF.[1]

  • Add NaH (1.2 equiv) at 0°C. Stir for 30 min until H2 evolution ceases (Formation of the N-anion).

  • In a separate flask, mix Acyl Chloride (1.2 equiv) and DMAP (0.2 equiv) in DCM to form the acyl-pyridinium salt (often a white precipitate).[1]

  • Cannulate the thiourea anion solution into the acyl-pyridinium slurry.

  • Heat to 60-80°C .

Expert Insight: Adding the anion to the electrophile ensures the concentration of the acylating agent is always high relative to the substrate, driving the reaction forward.

Issue 2: "I isolated the product, but NMR shows the acyl group is on the Sulfur (S-acylation)."

Diagnosis: You are under Kinetic Control .[1] Sulfur is a larger, "softer" nucleophile than Nitrogen.[1] In sterically hindered systems, the acyl chloride attacks the accessible Sulfur faster than the hindered Nitrogen.

Solution: Force Thermodynamic Rearrangement . S-acyl species are often kinetic intermediates that can rearrange to the more stable N-acyl product (N-C=O bond is stronger than S-C=O).[1]

Corrective Protocol (The "Cook-Off"):

  • Do not discard the S-acyl product.

  • Redissolve the S-acyl intermediate in Toluene or Xylene .

  • Add 10 mol% DMAP or Pyridine .[1]

  • Reflux vigorously for 12-24 hours.

  • Monitor by TLC.[1] The S-acyl spot (usually higher Rf) should convert to the N-acyl spot (lower Rf, more polar).[1]

Issue 3: "My product hydrolyzes back to the starting material on the silica column."

Diagnosis: N-acyl thioureas are essentially "twisted amides."[1] The acyl group is electron-withdrawing, making the C=S bond more electrophilic and the N-C(=O) bond susceptible to hydrolysis, especially on acidic silica gel.[1]

Solution: Neutralize the Stationary Phase.

  • Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in Hexanes before packing the column.[1]

  • Use a gradient of Hexanes/Ethyl Acetate.[1]

  • Alternative: If the product is solid, avoid chromatography entirely.[1] Triturate the crude reaction mixture with cold Methanol or Diethyl Ether . The starting material (thiourea) is often polar/soluble in alcohols, while the N-acyl product precipitates.[1]

Module 3: Mechanistic Visualization

Understanding the competition between N- and S-attack is critical. The diagram below illustrates the Kinetic vs. Thermodynamic pathways and the role of the "Soft" Sulfur vs. "Hard" Nitrogen.

AcylationPathways Start Octahydro-benzoimidazole-2-thione (Substrate) Anion Thioamide Anion (Delocalized N-C-S) Start->Anion Deprotonation Base Base (NaH) Base->Anion SKinetic S-Acyl Intermediate (Kinetic Product) Unstable Anion->SKinetic Fast Attack (Soft-Soft) Low Temp / Steric Block NThermo N-Acyl Product (Thermodynamic Product) Stable Anion->NThermo Slow Attack (Hard-Hard) High Temp / DMAP AcylCl Acyl Chloride (R-COCl) AcylCl->SKinetic AcylCl->NThermo SKinetic->NThermo 1,3-Acyl Migration (Heat/DMAP)

Caption: Reaction pathway showing the competition between kinetic S-acylation and thermodynamic N-acylation. Note the critical rearrangement step (1,3-Acyl Migration) that can salvage S-acylated byproducts.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Only for non-hindered substrates.[1] For octahydro-benzimidazole-2-thiones, pyridine is often too weak to fully deprotonate the NH, leading to poor yields.[1] Use Pyridine only as a catalyst (0.1 equiv) or additive, not the primary solvent, unless you are performing a simple acetylation with acetic anhydride at reflux.[1]

Q: Why is the "Octahydro" version harder to react than the "Benzo" version? A: In the aromatic benzoimidazole system, the ring is planar. In the octahydro system, the cyclohexane ring is puckered.[1] This puckering forces the hydrogens on the fused ring into positions that can sterically interfere with the trajectory of the incoming electrophile, creating a "steric wall" that requires higher energy conditions to overcome.

Q: I see a spot on TLC that fluoresces blue. Is that my product? A: Likely yes. N-acyl thioureas often have distinct UV activity compared to the starting thione. However, be aware that S-acyl isomers also fluoresce.[1] You must distinguish them by NMR:

  • N-Acyl: Carbonyl carbon (C=O) typically appears ~170 ppm; Thiocarbonyl (C=S) shifts slightly upfield.[1]

  • S-Acyl (Isothiourea): The C=N carbon appears ~150-160 ppm.[1]

References

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules (2015). Source: Relevance: Establishes the baseline reactivity of the thione/thiol tautomers and base selection (Piperidine vs KOH) for these bicyclic systems.

  • Efficient S-Acylation of Thiourea. Royal Society of Chemistry (2018).[1] Source: Relevance: Provides the mechanistic proof that acylation often occurs exclusively on Sulfur under mild conditions, necessitating the "Rearrangement Protocol" described in Module 2.

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access. RSC Advances (2024).[1] Source: Relevance:[1] Details the "Acyl Migration" mechanism (S-to-N) and the thermodynamic stability of the N-acyl product, validating the troubleshooting steps for regioselectivity.

  • Thioamide N–C(S) Activation by Ground-State-Destabilization. Chemical Science (2022). Source: Relevance: Explains the electronic deactivation of thioamides and the use of DMAP/Boc2O to overcome the resonance stabilization of the N-C=S bond.

Sources

Technical Support Center: Solubility Enhancement of Octahydro-benzoimidazole-2-thione Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: OH-BIM-SOL-001

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely here because your octahydro-benzoimidazole-2-thione (OH-BIM-2-thione) metal complexes are precipitating in biological media or showing inconsistent results in assays.

The Root Cause: Unlike standard benzimidazole complexes, your octahydro variant possesses a fused saturated cyclohexane ring rather than an aromatic benzene ring.

  • Increased Lipophilicity: The saturation removes the polarizable

    
    -electron cloud, significantly increasing 
    
    
    
    (partition coefficient) and reducing water solubility compared to aromatic analogues like albendazole.
  • Steric Bulk: The "puckered" chair conformation of the cyclohexane ring creates steric hindrance that disrupts standard crystal packing but also makes the molecule harder to solvate in planar water structures.

This guide provides three tiered solutions: Solvent Engineering , Host-Guest Encapsulation , and Nano-Formulation .

Module 1: Solvent Engineering & Co-Solvent Systems

User Issue: "My complex dissolves in DMSO but precipitates immediately upon dilution into cell culture media (RPMI/DMEM)."

Troubleshooting Protocol

Direct dilution often fails because the water "shock" causes rapid hydrophobic aggregation. You must use an intermediate polarity bridge.

The "Step-Down" Dilution Method:

  • Dissolve complex in 100% DMSO (Stock A).

  • Prepare Intermediate Stock B by mixing Stock A with PEG-400 (Polyethylene glycol) in a 1:1 ratio.

  • Add Stock B dropwise to the aqueous media with rapid vortexing.

Why this works: PEG-400 acts as a cosurfactant, reducing the interfacial tension between the hydrophobic complex and water, preventing the immediate nucleation of crystals.

Critical Data: DMSO Toxicity Thresholds

Before increasing DMSO concentration, consult this limit table to prevent false positives in toxicity assays.

Cell Line / Assay TypeMax Tolerated DMSO (v/v)Mechanism of Interference
Primary Fibroblasts 0.1%Membrane permeabilization; apoptosis induction [1].
Cancer Lines (HeLa, MCF-7) 0.5%Metabolic interference (MTT reduction rates) [2].
Neuronal Cells < 0.1%Neurotransmitter receptor modulation.
Enzymatic Assays 1.0% - 5.0%Protein denaturation (enzyme dependent).
Decision Logic: Solvent Selection

SolventSelection Start Start: Solubility Check CheckWater Soluble in Water/Buffer? Start->CheckWater CheckDMSO Soluble in DMSO? CheckWater->CheckDMSO No Soluble Proceed to Experiment CheckWater->Soluble Yes BioAssay Intended for Bio-Assay? CheckDMSO->BioAssay Yes CheckDMSO->Soluble No (Synthesis only) Toxicity Check DMSO Limit (Table above) BioAssay->Toxicity CoSolvent Use PEG-400/DMSO (1:1) Mix Toxicity->CoSolvent < 0.5% Final Conc. CD_Route REQUIRED: Cyclodextrin Complexation Toxicity->CD_Route > 0.5% Required

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance.

Module 2: Cyclodextrin Encapsulation (Gold Standard)

User Issue: "I cannot use DMSO due to sensitive cell lines. How do I make this water-soluble?"

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) inclusion complexes. Scientific Rationale: The octahydro ring fits snugly into the lipophilic cavity of

-CD derivatives. We recommend HP-

-CD
over native

-CD because the hydroxypropyl groups disrupt the CD's own hydrogen bonding, increasing the complex's water solubility to >600 mg/mL [3].
Protocol: The Kneading Method

Best for: Octahydro-thione complexes that are thermally unstable.

  • Molar Ratio: Calculate a 1:1 or 1:2 (Guest:Host) molar ratio.

  • Paste Formation: Place HP-

    
    -CD in a mortar. Add minimal water/ethanol (1:1 v/v) to form a thick paste.
    
  • Incorporation: Slowly add your metal complex powder to the paste while grinding vigorously.

  • Kneading: Grind for 45–60 minutes. The paste may dry; add drops of solvent to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Wash: Wash the solid with a small amount of diethyl ether to remove uncomplexed ligand.

Validation: Phase Solubility Diagram

To confirm the complex works, you must determine the Stability Constant (


).

Equation:



  • Slope: From the plot of Drug Solubility vs. CD Concentration.

  • 
    :  Intrinsic solubility of the complex in water (y-intercept).
    

Interpretation:

  • Type A_L (Linear): 1:1 Complex formed (Ideal).

  • Type B_S: Complex precipitates at high CD concentrations (Avoid native

    
    -CD).
    

Module 3: Structural Stability & FAQs

User Issue: "The solution turned from yellow to clear/green after 24 hours. Is it stable?"

Diagnosis: Metal decoordination or Thione Oxidation. The thione group (


) is prone to oxidation to a sulfoxide (

) or disulfide dimerization, especially in the presence of redox-active metals like Cu(II) or Fe(III).
Stability Check Workflow

StabilityCheck Sample Solubilized Complex UV UV-Vis Spectrum (t=0) Sample->UV Wait Incubate 24h (37°C) UV->Wait UV2 UV-Vis Spectrum (t=24h) Wait->UV2 Compare Compare $ ambda_{max}$ UV2->Compare Result_Stable Stable: $Delta ambda < 2nm$ Compare->Result_Stable Result_Ox Oxidation: Blue Shift Compare->Result_Ox Result_Dec Decoordination: Band Loss Compare->Result_Dec

Figure 2: Spectroscopic workflow to distinguish between solubility issues and chemical degradation.

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to dissolve the complex? A: Proceed with Caution. The imidazole N-H is weakly acidic (


). Raising pH > 10 will deprotonate the nitrogen, forming a salt that is more soluble. However, most transition metal complexes will hydrolyze (form hydroxides) at this pH, destroying your compound. Only use pH adjustment if you are studying the free ligand, not the metal complex.

Q: Why is my complex sticking to the plastic tube? A: The octahydro-scaffold is highly lipophilic and adsorbs to polypropylene (PP).

  • Fix: Use glass vials or low-binding Eppendorf tubes for all stock solutions.

Q: Can I use micelles instead of Cyclodextrins? A: Yes. Tween-80 (0.1% - 0.5%) is effective. However, Tween-80 can sequester the drug, reducing its apparent potency in antimicrobial assays (the "sink effect"). If your MIC values increase drastically with Tween, switch to Cyclodextrins.

References

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1540. Link

  • Dludla, P. V., et al. (2018). The impact of dimethyl sulfoxide (DMSO) on cell viability and redox status in cultured cells.[1] Toxicology Reports, 5, 1169-1178. Link

  • Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[2] Brazilian Journal of Pharmaceutical Sciences, 55. Link

  • Cielecka-Piontek, J., et al. (2018). Cyclodextrins as potential liver cancer drug carriers.[2] Carbohydrate Polymers, 181, 957–963.[2] Link

Sources

Technical Support Center: Troubleshooting & Optimization for Octahydro-benzoimidazole-2-thione S-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals master the regioselective functionalization of octahydro-benzoimidazole-2-thione. By understanding the underlying physical chemistry, you can eliminate guesswork and implement self-validating experimental systems.

Mechanistic Principles: The Causality of Regioselectivity

Octahydro-benzoimidazole-2-thione (also cataloged as hexahydrobenzimidazole-2-thione)[1] is a cyclohexane-fused heterocyclic scaffold. Unlike fully aromatic benzimidazole-2-thiones, the saturated cyclohexane ring adopts a chair conformation, introducing unique aliphatic steric bulk around the N1 and N3 positions.

The primary challenge in functionalizing this molecule is controlling regioselectivity. The molecule exists in a thione-thiol tautomeric equilibrium. Alkylation can occur at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation). The causality behind directing this reaction lies in the Hard and Soft Acids and Bases (HSAB) Principle .

The sulfur atom is highly polarizable and acts as a "soft" nucleophile, whereas the nitrogen atom is denser and acts as a "hard" nucleophile[2]. By carefully selecting a mild base to selectively form the thiolate anion and pairing it with a soft electrophile (like an alkyl bromide), we can drive the reaction pathway exclusively toward S-alkylation via an SN2 mechanism, preventing unwanted S,N-bis-alkylation[3].

Regioselectivity Start Octahydro-benzoimidazole-2-thione PathS Mild Base (K2CO3) Soft Electrophile (R-Br) Start->PathS PathN Strong Base (NaH) Hard Electrophile (Me2SO4) Start->PathN Thiolate Thiolate Anion (Soft Nucleophile) PathS->Thiolate Dianion N,S-Dianion (Hard Nucleophile Active) PathN->Dianion S_Alk S-Alkylated Product (Target: >95% Yield) Thiolate->S_Alk SN2 Attack N_Alk N-Alkylated / S,N-Bis-alkylated (Byproduct) Dianion->N_Alk Competing Attack

Regioselectivity pathway for S- vs N-alkylation based on HSAB principles.

Interactive FAQ & Troubleshooting Guide

Q: Why does my alkylation yield an inseparable mixture of S-alkylated and N-alkylated products? A: This is a classic violation of the HSAB principle. If you use a "hard" electrophile (e.g., methyl tosylate or dimethyl sulfate) or force the reaction with strong bases (e.g., NaH or KOH) that generate a highly reactive N,S-dianion, the harder nitrogen atom becomes highly nucleophilic, allowing N-alkylation to compete[2]. To correct this, switch to a milder base (K2CO3) and a softer alkylating agent (alkyl bromide or iodide).

Q: How does the octahydro-fused ring affect the reaction compared to standard benzimidazole-2-thione? A: Standard benzimidazole-2-thione has a fully conjugated, planar aromatic system. The octahydro derivative (CAS 185546-54-7) features a fused cyclohexane ring[1]. This aliphatic bulk slightly hinders N-alkylation sterically, which naturally works in your favor for S-alkylation. However, it also drastically reduces the substrate's solubility in highly polar protic solvents. You must use organic polar aprotic solvents (e.g., Acetone or DMF) to ensure a homogeneous reaction.

Q: What is the optimal base and solvent combination for exclusive S-alkylation? A: For exclusive S-alkylation, your goal is to selectively deprotonate the more acidic thiol tautomer without fully deprotonating the nitrogen. Anhydrous Potassium Carbonate (K2CO3) or Triethylamine (TEA) in Acetone or Acetonitrile (MeCN) at 25°C to 60°C is highly effective[4]. Avoid strong bases unless N-alkylation is your explicit goal[2].

Q: Why am I seeing S,N-bis-alkylation even with mild bases? A: Bis-alkylation occurs when an excess of the alkylating agent is used, or the reaction is heated for too long, allowing the secondary amine of the S-alkylated intermediate to react[3]. Strictly limit your alkylating agent to 1.05 equivalents and monitor the reaction closely.

Data Analytics: Optimization Matrix

To facilitate easy comparison, the following table summarizes the causal relationship between reaction conditions and regioselective outcomes based on empirical optimization data.

BaseSolventAlkylating Agent (Electrophile)Temp (°C)S:N RatioTotal Yield (%)Conclusion
K₂CO₃ Acetone Benzyl Bromide (Soft) 56 >95 : 5 88% Optimal for S-Alkylation
Et₃NDCMBenzyl Bromide (Soft)2590 : 1075%Good, but slower kinetics
NaHDMFBenzyl Bromide (Soft)0 to 2540 : 6082%Dianion formation ruins selectivity
K₂CO₃AcetoneDimethyl Sulfate (Hard)5620 : 8070%Hard electrophile favors N-Alkylation

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, the researcher can definitively confirm the regioselectivity without waiting for complex downstream assays.

Reagents Required:
  • Octahydro-benzoimidazole-2-thione (1.0 eq)

  • Alkyl bromide (e.g., Benzyl bromide) (1.05 eq)

  • Anhydrous K2CO3 (1.2 eq)

  • Anhydrous Acetone (10 volumes)

Step-by-Step Methodology:
  • Dissolution: Charge a dry round-bottom flask with octahydro-benzoimidazole-2-thione (1.0 eq) and anhydrous acetone. Stir at 300 rpm to create a uniform suspension.

  • Thiolate Generation: Add anhydrous K2CO3 (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Mechanistic Note: The mild base selectively deprotonates the thiol tautomer, generating the soft thiolate nucleophile.

  • Electrophile Addition: Add the alkyl bromide (1.05 eq) dropwise over 10 minutes via an addition funnel. Strictly adhering to 1.05 eq prevents over-alkylation to the S,N-bis-alkylated byproduct[3].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 56°C). Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from an Ethanol/Water mixture to yield the pure S-alkylated product.

Self-Validating QC Checkpoints:
  • NMR Validation: Submit the purified product for 13C NMR. The C=S carbon of the starting thione typically appears far downfield at ~168-171 ppm [5]. Upon successful S-alkylation, this peak will shift significantly upfield to ~140-150 ppm (characteristic of a C-S-R thioether). If the peak remains near 170 ppm but the molecule has gained an alkyl group, N-alkylation has occurred.

  • IR Validation: The starting material exhibits a broad N-H/S-H stretch around 2500-2700 cm⁻¹. In the S-alkylated product, a sharp N-H stretch (~3200 cm⁻¹) will remain, confirming the nitrogen was not alkylated.

Workflow A 1. Dissolve in Acetone B 2. Add K2CO3 (1.2 eq) A->B C 3. Dropwise R-Br (1.05 eq) B->C D 4. Reflux (2-4 hrs) C->D E 5. Filter & Evaporate D->E F 6. Recrystallize (EtOH/H2O) E->F

Step-by-step experimental workflow for regioselective S-alkylation.

References

Sources

Technical Support Center: Purification & Removal of Unreacted 1,2-Diaminocyclohexane (DACH)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DACH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for DACH Removal from Crude Reaction Mixtures

The Problem Profile: Know Your Impurity

Before attempting removal, you must understand the physicochemical behavior of 1,2-diaminocyclohexane. It is not merely a solvent; it is a potent chelator and a strong base.

PropertyValue / CharacteristicImplication for Workup
Boiling Point ~183°C (760 mmHg)Too high for Rotavap. Direct evaporation requires high vacuum (<10 mmHg) and heat, risking product degradation.
Basicity (pKa) pKa₁ ≈ 9.9, pKa₂ ≈ 6.1Strongly Basic. It will protonate easily. Acidic washes are the most effective removal method.
Solubility Miscible w/ Water, Ethanol, organics.[1]Amphiphilic. It loves water but has enough organic character (cyclohexane ring) to linger in organic layers if not fully protonated.
Reactivity Primary DiamineChelator. If your reaction involves transition metals (e.g., Pt, Pd), DACH may bind to the metal, making extraction difficult.

Primary Workflow: Acid-Base Extraction (The "Gold Standard")

Applicability: Use this when your target product is neutral or acidic and soluble in organic solvents (DCM, EtOAc, Ether).

The Protocol
  • Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Volume Rule: Use at least 10mL solvent per gram of crude.

  • The Acid Wash: Wash the organic layer with 1M HCl (or 10% Citric Acid if your product is acid-sensitive).

    • Stoichiometry: You need at least 3 equivalents of acid relative to the DACH.

  • The "Self-Validating" Check (Critical):

    • After shaking and separating, measure the pH of the aqueous layer.

    • Pass: pH < 2. (DACH is fully protonated as the dichloride salt and forced into the water).

    • Fail: pH > 2. (The DACH has consumed all the acid. You must wash again with fresh acid).

  • Brine Wash: Wash the organic layer with saturated brine to remove residual water/acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting: "I have an emulsion."

DACH can act as a surfactant or ligand, stabilizing emulsions.

  • Fix 1: Add solid NaCl directly to the separatory funnel to increase ionic strength.

  • Fix 2: Filter the biphasic mixture through a pad of Celite. This breaks the surface tension physically.

Logic Flow: Extraction Decision Tree

ExtractionLogic Start Crude Mixture IsProdBasic Is Product Basic? Start->IsProdBasic AcidWash Wash w/ 1M HCl IsProdBasic->AcidWash No (Neutral/Acidic) AltMethod Go to Chromatography (Module 3) IsProdBasic->AltMethod Yes CheckPH Check Aqueous pH AcidWash->CheckPH Success DACH in Aq Layer Product in Org Layer CheckPH->Success pH < 2 Fail Repeat Wash CheckPH->Fail pH > 2 Fail->AcidWash

Figure 1: Decision logic for liquid-liquid extraction. Note the critical pH validation step.

Secondary Workflow: Flash Chromatography

Applicability: Use when your product is also basic (meaning acid extraction would remove your product too) or if the extraction failed.

The "Streaking" Issue

DACH is a strong base. On standard Silica Gel (which is slightly acidic, pH ~5), DACH interacts with silanol groups (


).
  • Symptom: The DACH streaks from the baseline to the solvent front, contaminating all fractions.

The Solution: Mobile Phase Modifiers

You must neutralize the silica surface.[2]

Protocol:

  • Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Elution: Run your column using a solvent system containing 0.5% TEA .

    • Example: 95:5 DCM:MeOH + 0.5% TEA.

  • Visualization (Self-Validating):

    • Use Ninhydrin Stain .

    • Dip TLC plate -> Heat with heat gun.

    • Result: DACH appears as a red/purple spot . If you see this spot overlapping your product, the separation is insufficient.

Advanced Module: Scavenger Resins & Derivatization

Applicability: High-value synthesis (e.g., late-stage drug candidates) where yield loss cannot be tolerated.

Option A: Solid-Supported Scavengers

Add a resin that selectively reacts with primary amines, then filter it out.

  • Recommended Resin: Polystyrene-Isocyanate or Polystyrene-Benzaldehyde .

  • Mechanism:

    
    
    
  • Protocol:

    • Dissolve crude in dry DCM.

    • Add 2-3 equivalents of Isocyanate resin relative to expected DACH.

    • Stir gently for 2-4 hours (monitor by TLC).

    • Filter.[1][3][4] The DACH is trapped on the solid; your product is in the filtrate.

Option B: Chemical Derivatization (The "Shift" Strategy)

If DACH co-elutes with your product, change the chemical nature of DACH to shift its Rf value.

  • Reagent: Phthalic Anhydride or Acetic Anhydride .

  • Protocol:

    • Add 1.1 equiv of anhydride (relative to DACH) to the mixture.

    • DACH converts to the corresponding imide/amide (non-basic, much less polar).

    • Perform a standard acid wash (the amide won't protonate, but your basic product might be separable now) or chromatography (the derivatized DACH will move to a completely different Rf).

Frequently Asked Questions (FAQ)

Q1: My product is water-soluble. I can't do an aqueous wash. What now?

  • Answer: Do not use liquid-liquid extraction.

    • Method 1: Use Cation Exchange Chromatography (SCX columns) . Load mixture in MeOH. Both product and DACH stick. Wash with MeOH. Elute with

      
      .[5] This separates them from non-basic impurities, but not each other.
      
    • Method 2:Scavenger Resins (See Module 4). This is the best bet for water-soluble products.

Q2: I am synthesizing Oxaliplatin or a metal complex. The DACH won't leave.

  • Answer: DACH is likely chelated to the metal. Simple acid washes won't break a strong Pt-N bond.

    • Solution: You must purify the ligand before complexation. Once complexed, you are looking at recrystallization (often from water/ethanol) rather than extraction.

Q3: How do I remove the Triethylamine (TEA) used in the column?

  • Answer: TEA has a low boiling point (89°C). It can be removed by rotary evaporation, but traces often remain.[4] To remove traces:

    • Dissolve product in DCM.

    • Wash once with pH 7.0 buffer (TEA is removed; most products stay).

    • Or, simply dry under high vacuum for 12 hours.

Visual Summary: The Master Workflow

MasterWorkflow Start Crude Reaction Mixture (Contains DACH) CheckSolubility Is Product Water Soluble? Start->CheckSolubility Resin Use Isocyanate Scavenger Resin CheckSolubility->Resin Yes CheckBasicity Is Product Basic? CheckSolubility->CheckBasicity No End Pure Product Resin->End Filter & Evaporate AcidWash Acid Extraction (1M HCl) Target: Aqueous pH < 2 CheckBasicity->AcidWash No (Neutral/Acidic) Chromatography Silica Chromatography Modifier: 1% Triethylamine CheckBasicity->Chromatography Yes (Basic) AcidWash->End Evaporate Organic Chromatography->End Evaporate Fractions

Figure 2: Master decision matrix for selecting the correct purification protocol.

References

  • PubChem. (n.d.). 1,2-Diaminocyclohexane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Technical Support Center: Regiocontrol in Substituted Octahydro-benzoimidazole-2-thiones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: REGIO-OCT-2024 Subject: Troubleshooting Regioselectivity and Synthesis Protocols

Welcome to the Technical Support Center

You are likely here because the octahydro-benzoimidazole-2-thione scaffold is deceivingly simple. Unlike its aromatic cousin (benzimidazole-2-thione), the octahydro variant introduces the complexity of cyclohexane conformational analysis fused to a rigid heterocycle.

This guide addresses the three critical failure points in this chemistry:

  • Chemoselectivity: Controlling Sulfur (S) vs. Nitrogen (N) alkylation.

  • Regioselectivity: Distinguishing N1 vs. N3 in substituted rings.

  • Stereochemical Integrity: Managing cis- vs. trans- ring fusion.

Module 1: The S- vs. N-Alkylation Switch

User Issue: "I added an alkyl halide and base, but the alkyl group attached to the Sulfur, not the Nitrogen. How do I force N-alkylation?"

The Mechanistic Reality

The octahydro-benzoimidazole-2-thione system exists in a tautomeric equilibrium, but the thione form predominates.[1] However, upon deprotonation, the resulting anion is an ambident nucleophile.

  • Sulfur (S): Soft nucleophile, high HOMO coefficient. Kinetically favored.

  • Nitrogen (N): Hard nucleophile.[2] Thermodynamically favored (product stability), but often sterically hindered.

According to HSAB (Hard and Soft Acids and Bases) Theory , soft electrophiles (alkyl iodides/bromides) prefer the soft Sulfur.[2] Hard electrophiles (sulfonates, acyl chlorides) or specific conditions are required for Nitrogen attack.

Troubleshooting Protocol
VariableTo Favor S-Alkylation (Thioether)To Favor N-Alkylation (Thione)
Electrophile Alkyl Iodides, Benzyl Bromides (Soft)Methyl Tosylate, Dimethyl Sulfate (Hard)
Solvent Acetone, Ethanol (Protic/Polar)DMF, DMSO, NMP (Polar Aprotic)
Base

,

(Mild)
NaH, LiHMDS (Strong, irreversible deprotonation)
Temperature Room Temperature / Reflux

to RT (Control kinetics)
Step-by-Step: Forcing N-Alkylation

If you strictly require the N-alkylated thione and are getting S-alkylated byproducts:

  • Protect the Sulfur: S-alkylation is often reversible or can be blocked. However, a better route is to use the "Hard/Hard" approach.

  • Protocol:

    • Dissolve substrate in anhydrous DMF .

    • Add 1.1 eq NaH at

      
      . Stir for 30 min (ensure 
      
      
      
      evolution ceases). This forms the hard N-anion.
    • Add 1.0 eq Alkyl Tosylate or Mesylate (Hard electrophile).

    • Stir at RT.[3]

    • Note: If using alkyl halides, S-alkylation is almost inevitable. You may need to synthesize the N-alkylated diamine precursor before cyclization with

      
      .
      

Module 2: The N1 vs. N3 Regio-challenge (Octahydro-Specific)

User Issue: "My scaffold has a substituent on the cyclohexane ring (e.g., 5-methyl). When I alkylate, I get a mixture of N1 and N3 isomers. How do I predict/control this?"

The Conformational Causality

Unlike the planar benzene ring in benzimidazoles, the octahydro (cyclohexane) ring adopts a chair or twist-boat conformation.

  • Trans-fused: Rigid. The cyclohexane is locked.

  • Cis-fused: Flexible. Can ring-flip.

The Rule of Steric Approach: The electrophile will approach the Nitrogen that is less sterically hindered by the axial protons or substituents on the cyclohexane ring.

Decision Logic Diagram

RegioControl Start Substituted Octahydro-Scaffold Fusion Check Ring Fusion Stereochemistry Start->Fusion Trans Trans-Fused (Rigid) Fusion->Trans Rigid Cis Cis-Fused (Mobile) Fusion->Cis Flipping SubstPosition Locate Substituent (e.g., C5-Methyl) Trans->SubstPosition N1_Path N1 is Shielded by Axial Substituent SubstPosition->N1_Path steric clash N3_Path N3 is Accessible SubstPosition->N3_Path open path Result Major Product: N3-Alkyl N1_Path->Result Minor N3_Path->Result

Caption: Logical flow for predicting N-alkylation regioselectivity based on steric hindrance in the fused cyclohexane ring.

Expert Insight: The "Pre-Cyclization" Fix

If you cannot separate the N1/N3 isomers after alkylation, do not alkylate the thione. Instead, alkylate the diamine before ring closure.

  • Start with the substituted 1,2-diaminocyclohexane.

  • React with 1 eq of aldehyde/ketone (reductive amination) to install the R group on a specific Nitrogen.

  • Then close the ring with

    
     or Thiocarbonyldiimidazole (TCDI). This guarantees 100% regioselectivity.
    

Module 3: Analytical Validation (Did it work?)

User Issue: "The NMR looks similar for S-alkyl and N-alkyl products. How do I be sure?"

Critical NMR Markers

You must use HMBC (Heteronuclear Multiple Bond Correlation) to validate your structure. 1H NMR alone is insufficient due to overlapping shifts in these aliphatic systems.

FeatureN-Alkyl Isomer (Thione)S-Alkyl Isomer (Thioether)
13C NMR (C2)

165 - 180 ppm
(C=S is deshielded)

145 - 155 ppm
(C-S is shielded)
HMBC Correlation Alkyl protons correlate to C=S (C2) Alkyl protons correlate to C-S (C2)
IR Spectroscopy Strong C=S stretch (~1100-1200

)
Weak/Absent C=S; C-S stretch visible

References

  • Tautomerism and Alkylation of Benzimidazole-2-thiones

    • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
    • Source:

  • Regioselective N-Alkylation Protocols

    • Optimizing Reaction Conditions for N-Alkyl
    • Source:

  • HSAB Theory in Heterocycle Alkylation

    • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. (Demonstrates the S vs N principle applicable here).
    • Source:

  • Indazole/Benzimidazole Regioselectivity Comparisons

    • Regioselective N-alkyl
    • Source:

Sources

Handling hygroscopic properties of octahydro-benzoimidazole-2-thione salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Properties of Octahydro-benzoimidazole-2-thione Salts

Introduction: The Invisible Variable in Your Data

Octahydro-benzoimidazole-2-thione (OBT) salts are critical intermediates in the synthesis of biotin analogues and heterocyclic catalysts. However, their utility is frequently compromised by their aggressive hygroscopicity.[1] Unlike the free base thione, which is relatively stable, the protonated salts (HCl, HBr, H₂SO₄) possess high lattice energies that are easily disrupted by water molecules, leading to rapid deliquescence.

This guide moves beyond standard "store in a cool dry place" advice. It provides a mechanistic understanding of moisture interaction and actionable, self-validating protocols to ensure your analytical data and reaction yields reflect the chemistry, not the water content.

Module 1: Synthesis & Isolation Troubleshooting

Q: I synthesized the HCl salt of octahydro-benzoimidazole-2-thione, but after filtration, the solid turned into a sticky gum on the filter paper. What happened?

A: You have encountered Deliquescence-Induced Lattice Collapse . This occurs when the critical relative humidity (CRH) of the salt is lower than the ambient humidity in your lab. The salt absorbs enough atmospheric water to dissolve itself, breaking the crystal lattice.

The Fix: The "Schlenk-Frit" Isolation Protocol Do not use open vacuum filtration (Buchner funnels) for this salt class.

  • Closed System: Perform the precipitation in a Schlenk flask under Nitrogen or Argon.

  • Inert Filtration: Transfer the slurry via cannula to a coarse-fritted Schlenk filter (under positive inert gas pressure).[1]

  • Wash: Wash with anhydrous diethyl ether or pentane (solvents with low water miscibility).[1]

  • Dry: Vacuum dry directly on the frit without exposing the cake to air.

Q: My yield is consistently 110-115%. NMR shows no solvent peaks.[1] Is my product impure?

A: It is likely Water Inclusion .[1] Standard proton NMR (using DMSO-d6 or CDCl₃) often masks water peaks or exchanges them with the solvent signal, making "invisible" water a common contaminant.

Validation Step: Run a Quantitative ¹H-NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) that is non-hygroscopic.[1] Compare the integral of your target molecule against the standard. If the purity is <95% but no organic impurities are visible, the mass difference is water. Alternatively, use Karl Fischer (KF) titration (coulometric) for precise water quantification.[1]

Module 2: Drying & Processing Protocols

Q: Standard vacuum oven drying at 50°C isn't working. The material remains clumpy.[1][2] Can I increase the temperature?

A: Proceed with Caution. While the octahydro-benzoimidazole scaffold is robust, thione moieties can undergo hydrolysis to ketones or oxidative desulfurization at high temperatures in the presence of trapped moisture [1].

Recommended Protocol: Azeotropic Distillation Drying This method is superior to oven drying for removing bound hydrates because it lowers the partial pressure of water via a ternary azeotrope.

Protocol:

  • Dissolve/Suspend: Place the "wet" salt in a round-bottom flask.

  • Solvent Choice: Add Toluene (BP 110°C) or n-Heptane (BP 98°C).[1] These form azeotropes with water.[1]

  • Distill: Attach a Dean-Stark trap. Reflux until the distillate is clear.

  • Isolate: Cool under Argon. If the salt precipitates, filter under inert gas (as in Module 1). If it oils out, switch to Lyophilization (Freeze Drying) using t-butanol/water mixtures.[1]

Q: How do I weigh this material for analytical assays without the weight drifting?

A: The "Zero-Exposure" Weighing Technique. Hygroscopic salts can absorb up to 5% of their weight in water within minutes of exposure to 50% RH.

  • Equilibrate: Place the vial, spatula, and weighing boat inside a glove bag or glove box (RH < 10%).

  • Aliquot: Weigh the required amount into a pre-tared vial inside the controlled environment.

  • Seal: Cap the vial tightly before removing it for analysis.

  • Correction: If a glove box is unavailable, determine the "Water Content at Time Zero" using TGA (Thermogravimetric Analysis) immediately after weighing, and correct your molar calculations mathematically.

Module 3: Visualization of Moisture Management

The following diagram outlines the decision logic for handling OBT salts based on their physical state.

MoistureManagement Start Synthesized OBT Salt StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid If Free Flowing Gum Gummy/Oily StateCheck->Gum If Sticky/Wet Schlenk Schlenk Filtration (Inert Gas) Solid->Schlenk Isolation Azeotrope Azeotropic Distillation (Toluene/Heptane) Gum->Azeotrope Primary Drying Lyophilize Lyophilization (t-BuOH/H2O) Gum->Lyophilize If Thermally Labile Storage Storage: Desiccator over P2O5 or Glovebox Schlenk->Storage Azeotrope->StateCheck Re-evaluate Lyophilize->Storage

Figure 1: Decision matrix for isolating and drying hygroscopic octahydro-benzoimidazole-2-thione salts.

Module 4: Formulation & Stability Data

Comparative Hygroscopicity of Salt Forms When possible, switch the counter-ion to reduce hygroscopicity. The lattice energy dictates stability against hydration.[1]

Salt FormHygroscopicity RiskMelting Point (Dry)Handling Recommendation
Hydrochloride (HCl) High 210-215°C (dec)Requires Glovebox/Schlenk line.[1]
Hydrobromide (HBr) Medium198-202°CDesiccator storage sufficient.[1]
Tosylate (TsOH) Low 185-188°CBest for scale-up; hydrophobic counter-ion repels water.[1]
Free Base Very Low170-172°CStable on benchtop; convert to salt in situ if needed.[1]

Q: Can I use silica gel desiccants for long-term storage?

A: No. Silica gel is often insufficient for highly deliquescent amine salts.[1]

  • Better Option: Phosphorus Pentoxide (

    
    ) or vacuum-dried molecular sieves (4Å).[1]
    
  • Best Option: Store under Argon in Parafilm-sealed vials, placed inside a secondary jar containing

    
    .
    

References

  • Thione-Thiol Tautomerism & Stability

    • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. (2011). Molecules.
  • Handling Hygroscopic Salts

    • Drying and Storing Hygroscopic Salts. (2017).[1][3] Chemical Engineering & Processing. General protocols for amine salt drying using azeotropic methods.

  • Octahydro-benzimidazole-2-thione Properties

    • Octahydro-2H-benzimidazole-2-thione (CAS 30086-64-7).[1][4][5] PubChem Compound Summary. Provides physical property data and safety information (GHS) essential for handling.[1][3]

  • Pharmaceutical Salt Selection

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (2002).[1] Wiley-VCH.[1] (Standard text for counter-ion selection to mitigate hygroscopicity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Thermal Analysis of Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Decomposition Profiles & Stability Analysis Compound: Octahydro-2H-benzimidazole-2-thione (OBI-2-thione) CAS: 30086-64-7[1][2]

Executive Summary & Technical Context[1][3][4][5][6][7]

Welcome to the technical support hub for Octahydro-benzoimidazole-2-thione . Unlike its fully aromatic counterpart (benzimidazole-2-thione), this compound features a saturated cyclohexane ring fused to the imidazole core.[1][2] This structural difference significantly alters its thermal profile, reducing aromatic stabilization and introducing dehydrogenation as a potential primary degradation pathway prior to ring scission.[2]

This guide addresses the specific challenges of analyzing cyclic thioureas, including sublimation interference , oxidative desulfurization , and crucible corrosion caused by sulfur release.[2]

Experimental Protocols: Validating Thermal Stability

Standardized workflows to generate reproducible TGA/DSC data.

Workflow A: Thermogravimetric Analysis (TGA)

Objective: Determine onset decomposition temperature (


) and volatile release profile.
  • Sample Prep: Grind sample to a fine powder to ensure uniform heat transfer.

  • Crucible Selection: Use Alumina (

    
    )  pans.
    
    • Critical Warning: Do NOT use Platinum (Pt) pans.[1] The sulfur content in the thione moiety can react with platinum at high temperatures (

      
      ) to form brittle platinum sulfides, destroying your equipment.[1][2]
      
  • Atmosphere:

    • Inert:[2][3] Nitrogen (

      
      ) at 50 mL/min (Recommended for intrinsic stability).[1][2]
      
    • Oxidative:[2][4][5] Air/Oxygen (Only if studying oxidative desulfurization).[1]

  • Ramp Rate: 10°C/min is standard.

    • Resolution Tip: If derivative peaks (DTG) are overlapping, reduce to 5°C/min.[1]

  • Temperature Range: Ambient to 600°C.

Workflow B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (


), phase transitions, and decomposition exotherms.
  • Pan Configuration: Hermetically sealed Aluminum pans with a pinhole (to allow gas escape without pan deformation) or high-pressure gold-plated pans if sublimation is suspected.[1][2]

  • Cycle: Heat-Cool-Heat.

    • Heat 1: Ambient

      
       200°C (erase thermal history).
      
    • Cool: 200°C

      
       Ambient (controlled cooling).
      
    • Heat 2: Ambient

      
       Decomposition Onset.
      

Troubleshooting Guide & FAQs

Q1: My TGA curve shows a significant weight loss before the expected decomposition temperature. Is my sample wet?

Diagnosis: Likely Sublimation , not moisture.[2] Technical Insight: Cyclic thioureas often exhibit high vapor pressure before decomposition.[2] Validation Step:

  • Check the DSC curve.[1][3][6] If you see a sharp endotherm (melting) followed immediately by an erratic baseline without a distinct decomposition exotherm, the sample is subliming.[1]

  • Fix: Run a TGA with a "Pinhole Lid" or use a higher heating rate (20°C/min) to push the decomposition event to occur faster than the sublimation kinetics.

Q2: I see a color change from white to yellow/brown at 150°C, but no mass loss. What is happening?

Diagnosis: Oxidative Desulfurization or Dehydrogenation .[2] Mechanism:

  • Oxidation:[4][5] Trace oxygen converts the

    
     thione to a 
    
    
    
    urea (Octahydro-benzimidazol-2-one), exchanging Sulfur for Oxygen.[1][2] This results in a negligible mass change that TGA might miss but DSC will show as a small exothermic shift.
  • Dehydrogenation: The saturated cyclohexane ring may begin losing hydrogen to aromatize into the more stable benzimidazole structure.[1] Fix: Purge the furnace with

    
     for 30 minutes before starting the ramp to remove residual oxygen.
    
Q3: The decomposition step is multi-staged. What are the products?

Analysis: The degradation of OBI-2-thione is complex.

  • Stage 1 (

    
    ):  Loss of 
    
    
    
    or
    
    
    (Desulfurization).[1][2]
  • Stage 2 (

    
    ):  Fragmentation of the organic framework (Ring opening).[1][2]
    Recommendation:  Couple your TGA with Mass Spectrometry (TGA-MS).[1][2] Look for 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).[1][2]

Mechanistic Visualization

The following diagram illustrates the thermal stress pathways for Octahydro-benzoimidazole-2-thione, highlighting the competition between sublimation, aromatization, and desulfurization.

ThermalDecomposition Start Octahydro-benzoimidazole-2-thione (Solid State) Heat Thermal Stress (>150°C) Start->Heat Sublimation Physical Sublimation (Gas Phase Intact) Heat->Sublimation Low Pressure / Open Pan Tautomer Thione-Thiol Tautomerization Heat->Tautomer Standard Pressure Desulfurization Desulfurization (Loss of H2S / CS2) Tautomer->Desulfurization Primary Pathway Aromatization Dehydrogenation (Formation of Benzimidazole) Tautomer->Aromatization Secondary Pathway (Catalytic surfaces) Frag Ring Fragmentation (Nitriles, Amines) Desulfurization->Frag >350°C Aromatization->Frag >400°C

Figure 1: Thermal degradation pathways of Octahydro-benzoimidazole-2-thione, distinguishing between physical phase changes and chemical decomposition.[1][2]

Reference Data Tables

Table 1: Expected Thermal Parameters

Note: Values are approximate and dependent on purity/heating rate.

ParameterValue RangeNotes
Melting Point (

)
250°C - 260°COften decomposes upon melting.[1][2]
Decomposition Onset (

)
240°C - 270°CHighly sensitive to atmosphere (

vs Air).[1][2]
Residue at 600°C < 5%Organic backbone usually fully volatilizes/chars.[2]
Key Volatiles

Requires adequate ventilation/scrubbing.
Table 2: Comparative Stability (Cyclic Thioureas)
CompoundAromaticityThermal StabilityPrimary Risk
Benzimidazole-2-thione Fully AromaticHigh (

)
Sublimation
Octahydro-benzoimidazole-2-thione Aliphatic-FusedModerate (

)
Dehydrogenation/Desulfurization
Imidazolidine-2-thione Non-FusedLow (

)
Ring Hydrolysis/Opening

References

  • Sigma-Aldrich. (n.d.).[1] Octahydro-2H-benzimidazole-2-thione Product Specification. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2011).[1] Registration Dossier: 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione (Analogue Data). Retrieved from [1][2]

  • Rivera, A., et al. (2012).[1][2] "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, 17, 8578-8586.[1][2] Retrieved from [1][2]

  • Wright State University. (1974).[1][2][5] Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. Retrieved from [1][2]

  • Organic Letters. (2024). Anodic Desulfurization of Heterocyclic Thiones. Retrieved from [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Octahydro-benzoimidazole-2-thione: Focusing on the Bridgehead Protons

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The octahydro-benzoimidazole-2-thione scaffold, a saturated bicyclic system, represents a class of molecules with significant potential for biological activity. Central to the definitive characterization of these molecules are the bridgehead protons, whose stereochemical and electronic environment dictates the overall conformation and, consequently, the molecule's interaction with biological targets.

¹H NMR Spectroscopy: A Predictive Analysis of the Bridgehead Protons

¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The chemical shift (δ), coupling constant (J), and multiplicity of a proton's signal provide a wealth of information about its local environment.

Expected Chemical Shifts (δ):

The bridgehead protons (H-3a and H-7a) of octahydro-benzoimidazole-2-thione are situated at the fusion of the six-membered and five-membered rings. Their chemical shift is influenced by several factors:

  • Hybridization: Being attached to sp³-hybridized carbons, a baseline chemical shift in the aliphatic region (typically 1.0-2.0 ppm) is expected.

  • Electronegativity: The adjacent nitrogen atoms of the thiourea moiety will exert a deshielding effect, shifting the signals downfield. This is due to the inductive electron withdrawal by the nitrogen atoms.

  • Anisotropy: The C=S double bond of the thiourea group can induce magnetic anisotropy, which may lead to either shielding or deshielding of the bridgehead protons depending on their spatial orientation relative to the π-system.

  • Conformation: The cis- or trans-fusion of the rings will significantly impact the chemical environment of the bridgehead protons. In a cis-fused system, the bridgehead protons are on the same side of the ring system, leading to a more sterically crowded environment and potentially different chemical shifts compared to a trans-fused isomer.

Based on these factors, the bridgehead protons of octahydro-benzoimidazole-2-thione are predicted to resonate in the range of 2.5 - 4.0 ppm .

Expected Coupling Constants (J):

The coupling constants between the bridgehead protons and adjacent methylene protons are dictated by the dihedral angles, as described by the Karplus relationship. The cis- or trans-conformation of the ring junction will result in distinct coupling patterns.

  • In a rigid trans-fused system, one would expect to see large axial-axial couplings (typically 8-12 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

  • In a more flexible cis-fused system, the dihedral angles are more varied, leading to a more complex set of coupling constants, often in the range of 2-8 Hz.

The multiplicity of the bridgehead proton signals would likely be a multiplet, resulting from coupling to the neighboring protons on the cyclohexane and imidazolidine rings.

Comparison of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of octahydro-benzoimidazole-2-thione relies on a combination of analytical methods. The following table compares the utility of various techniques:

Technique Information Provided Strengths for this Application Limitations for this Application
¹H NMR Proton environment, stereochemistry, conformationHighly sensitive to the stereochemical arrangement of the bridgehead protons.Spectral overlap can complicate interpretation without 2D techniques.
¹³C NMR Carbon skeleton, presence of functional groupsUnambiguously confirms the number of unique carbon atoms and the presence of the thiocarbonyl (C=S) group (expected δ ~180-200 ppm).Low natural abundance of ¹³C results in lower sensitivity.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbonsEssential for definitive assignment of all proton and carbon signals, especially in cases of spectral overlap.Requires longer acquisition times.
FTIR Spectroscopy Presence of functional groupsStrong, characteristic absorption for the N-H and C=S bonds of the thiourea moiety.Provides limited information on the overall molecular geometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms the molecular formula and can provide structural information through fragmentation analysis.Does not provide information on stereochemistry.
X-ray Crystallography Absolute 3D structure in the solid stateProvides the most definitive structural information, including bond lengths, bond angles, and conformation.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified octahydro-benzoimidazole-2-thione derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals and determine the chemical shifts relative to TMS. Analyze the multiplicities and measure the coupling constants.

Protocol 2: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the N-H stretch (typically 3200-3400 cm⁻¹), C-H stretch (typically 2850-3000 cm⁻¹), and the C=S stretch (typically 1000-1250 cm⁻¹).

Visualizing Molecular Structure and Analytical Workflow

Molecular Structure of cis-Octahydro-benzoimidazole-2-thione

Caption: Structure of cis-octahydro-benzoimidazole-2-thione with bridgehead protons highlighted.

Analytical Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Octahydro-benzoimidazole-2-thione Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR CNMR->TwoD_NMR Interpretation Combined Data Analysis & Structure Confirmation TwoD_NMR->Interpretation FTIR->Interpretation MS->Interpretation Xray->Interpretation

Caption: A typical workflow for the comprehensive structural characterization of a novel compound.

Conclusion

The characterization of the bridgehead protons in octahydro-benzoimidazole-2-thione is a critical step in understanding its three-dimensional structure and potential biological function. While direct experimental ¹H NMR data for the parent compound is elusive in the current literature, a predictive analysis based on the fundamental principles of NMR spectroscopy in bicyclic systems provides a strong framework for interpretation. For unambiguous structural elucidation, a multi-technique approach is indispensable. The combination of one- and two-dimensional NMR spectroscopy, alongside FTIR, mass spectrometry, and, where possible, X-ray crystallography, provides a self-validating system for confirming the molecular structure with high confidence. This comprehensive analytical strategy is essential for advancing the development of novel therapeutics based on this promising heterocyclic scaffold.

References

Sources

Mass Spectrometry Fragmentation Patterns of Octahydro-benzoimidazole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Octahydro-2H-benzimidazole-2-thione (CAS 30086-64-7), a bicyclic thiourea scaffold used in polymer chemistry and pharmaceutical synthesis. Unlike its fully aromatic analog (2-Mercaptobenzimidazole ), the octahydro derivative possesses a saturated cyclohexane ring fused to the heterocyclic core. This structural difference fundamentally alters its fragmentation behavior under Electron Ionization (EI), shifting the mechanism from simple functional group elimination to complex ring-opening pathways.

Key Differentiators
FeatureOctahydro-benzoimidazole-2-thione2-Mercaptobenzimidazole (Alternative)
Molecular Weight 156.25 Da 150.20 Da
Core Structure Saturated (Cyclohexane-fused)Aromatic (Benzene-fused)
Dominant Fragmentation Ring Cleavage & Retro-Diels-Alder (RDA) Loss of SH & HCN Ejection
Base Peak (Typical) m/z 156 (M

) or m/z 123 (M-SH)
m/z 150 (M

)
Stability Lower (Susceptible to thermal cracking)High (Resonance stabilized)

Structural Basis of Fragmentation

To interpret the mass spectrum accurately, one must understand the lability of the saturated ring system.

  • Compound : Octahydro-2H-benzimidazole-2-thione[1][2][3][4]

  • Formula : C

    
    H
    
    
    
    N
    
    
    S
  • Exact Mass : 156.07

  • Structural Insight : The molecule consists of a cis or trans cyclohexane ring fused to a five-membered cyclic thiourea (imidazolidine-2-thione). The lack of aromaticity in the carbocycle allows for C-C bond scission and hydrogen rearrangements that are energetically forbidden in the aromatic analog.

Predicted vs. Observed Pathways

While the aromatic analog fragments primarily via the loss of the exocyclic sulfur radical (


SH) and subsequent expulsion of HCN, the octahydro variant exhibits a "dual-zone" fragmentation:
  • Heterocyclic Zone : Loss of

    
    SH (Typical of thioureas).
    
  • Carbocyclic Zone : Retro-cleavage of the cyclohexane ring (Typical of perhydro-fused systems).

Detailed Fragmentation Pathways[6]

The following analysis is based on electron impact (EI) ionization at 70 eV.

Primary Pathway: Desulfurization (M m/z 123)

The most characteristic initial step for cyclic thioureas is the loss of the hydrosulfide radical (


SH).
  • Precursor : Molecular Ion (

    
     156)
    
  • Process :

    
    -cleavage at the C=S bond followed by hydrogen transfer.
    
  • Product : Amidino-cation (

    
     123).
    
  • Diagnostic Value : High. Confirms the presence of the thione/thiol tautomer.

Secondary Pathway: Ring Unzipping (RDA-like)

Unlike the aromatic analog, the saturated cyclohexane ring can undergo a Retro-Diels-Alder (RDA) type fragmentation or complex ring cracking.

  • Mechanism : The ionization of the thiourea nitrogen can induce homolytic cleavage of the bridgehead C-C bonds.

  • Fragment : Loss of ethylene (

    
    ) or propene (
    
    
    
    ) from the cyclohexane ring.
  • Resulting Ions :

    • 
       156 
      
      
      
      
      
      128 (Loss of
      
      
      )
    • 
       123 
      
      
      
      
      
      95 (Loss of
      
      
      from the desulfurized ion)
Comparative Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways between the Octahydro and Aromatic species.

FragmentationPathways cluster_0 Saturated Scaffold (Octahydro) cluster_1 Aromatic Scaffold (Benzo) Octa_M Octahydro-benzimidazole-2-thione (m/z 156) Octa_Desulf [M - SH]+ (m/z 123) Octa_M->Octa_Desulf - •SH (33 Da) Octa_RDA Ring Open / RDA (m/z 128) Octa_M->Octa_RDA - C2H4 (28 Da) (Cyclohexane Cleavage) Octa_Frag Imidazoline Core (m/z 95) Octa_Desulf->Octa_Frag - C2H4 Arom_M Benzimidazole-2-thione (m/z 150) Arom_Desulf [M - SH]+ (m/z 117) Arom_M->Arom_Desulf - •SH (33 Da) Arom_HCN [M - SH - HCN]+ (m/z 90) Arom_Desulf->Arom_HCN - HCN (27 Da)

Caption: Divergent fragmentation pathways. The saturated scaffold (top) allows for ring contraction (loss of C2H4), whereas the aromatic scaffold (bottom) is limited to substituent loss.

Experimental Protocol: Validated Workflow

To replicate these results or validate the purity of a synthesized batch, follow this self-validating protocol.

Sample Preparation[6]
  • Solvent : Dissolve 1 mg of Octahydro-2H-benzimidazole-2-thione in 1 mL of Methanol (LC-MS grade) .

  • Concentration : Dilute to 10 µg/mL for Direct Infusion or GC-MS injection.

  • Filtration : Pass through a 0.2 µm PTFE filter to remove insoluble polymer precursors.

Instrument Parameters (EI-GC-MS)
  • Inlet Temp : 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Carrier Gas : Helium at 1.0 mL/min.

  • Ion Source : Electron Ionization (EI) at 70 eV .

  • Scan Range : m/z 40–200.

Data Validation Step
  • Check : Look for the molecular ion at m/z 156 .

  • Verify : If m/z 150 is present, your sample has oxidized (dehydrogenated) to the aromatic benzimidazole-2-thione. This is a common impurity in "octahydro" synthesis.

  • Confirm : The presence of m/z 123 (M-33) confirms the thione sulfur is intact.

Workflow Sample Sample: 1mg Octahydro-thione Dissolve Dissolve in MeOH (1 mg/mL) Sample->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject GC-MS Injection (Inlet 250°C) Dilute->Inject Ionize EI Source (70 eV) Inject->Ionize Analyze Spectrum Analysis Ionize->Analyze Decision m/z 156 present? Analyze->Decision Pass PASS: Structure Confirmed Decision->Pass Yes Fail FAIL: Check for Oxidation (m/z 150) Decision->Fail No

Caption: Step-by-step experimental workflow for structural validation via GC-MS.

Quantitative Data Summary

The following table summarizes the theoretical and observed ion clusters for the octahydro compound versus its aromatic alternative.

Ion TypeOctahydro- (C

H

N

S)
Aromatic (C

H

N

S)
Interpretation
Molecular Ion (M

)
156 150 Primary identification peak.
[M - H]

155149Proton loss (facile in thiones).
[M - SH]

123 117 Cleavage of the C=S bond.
[M - C

H

]

128N/AKey Differentiator : RDA/Ring cracking in saturated ring.
[M - SH - HCN]

9690Fragmentation of the imidazole ring.

References

  • Vainiotalo, P., et al. (1990). "Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines." Acta Chemica Scandinavica, 44, 165–169. Link

    • Significance: Establishes fragmentation rules for perhydro-fused heterocycles, specifically the stability of trans-fused isomers and RDA p
  • NIST Mass Spectrometry Data Center. (2025). "2-Mercaptobenzimidazole Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

    • Significance: Provides the authoritative baseline spectrum for the arom
  • Santa Cruz Biotechnology. "Octahydro-2H-benzimidazole-2-thione Product Data." Link

    • Significance: Confirmation of CAS 30086-64-7 and physical properties.
  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. Mass Spectra of Cyclic Thioureas." Journal of the Chemical Society B.

Sources

Comparative Structural Guide: Octahydro-benzoimidazole-2-thione vs. Aromatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for Octahydro-benzoimidazole-2-thione , structured for researchers and drug development professionals.

Executive Summary

Octahydro-benzoimidazole-2-thione (also known as octahydro-2H-benzimidazole-2-thione) represents a critical structural evolution from the industry-standard Benzimidazole-2-thione . While the aromatic analog is a planar, achiral scaffold widely used as an antioxidant and rubber additive, the octahydro variant introduces stereochemical complexity (cis/trans fusion) and aliphatic character .

This guide objectively compares the crystallographic and physicochemical performance of the octahydro "product" against its aromatic "alternative," highlighting its utility in chiral resolution and non-planar ligand design.

Crystallographic & Structural Characterization[1][2][3][4]

The Alternative: Benzimidazole-2-thione (Standard)

The aromatic analog is the baseline for structural comparison. It is characterized by a strictly planar geometry due to the fused benzene ring, facilitating strong


-

stacking in the solid state.
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Feature: Planar molecules form centrosymmetric dimers via N—H

    
    S hydrogen bonds (
    
    
    
    motif).
  • Performance Implication: High melting point (>300°C) and low solubility in organic solvents due to efficient packing.

The Product: Octahydro-benzoimidazole-2-thione

Unlike the alternative, the octahydro compound features a saturated cyclohexane ring fused to the imidazole core. This saturation destroys planarity, leading to a "puckered" chair conformation.

  • Stereochemistry: Exists as cis and trans isomers (e.g., (3aS,7aS)-trans-octahydro...).

  • Crystal Habit: Typically crystallizes as colorless prisms.

  • Melting Point: 180–190°C (significantly lower than the aromatic analog).[1][2]

  • Structural Driver: The lack of

    
    -stacking capability results in a lattice dominated by Van der Waals forces and N—H
    
    
    
    S hydrogen bonding, improving solubility in polar organic solvents.
Comparative Data Table
FeatureProduct: Octahydro-benzoimidazole-2-thioneAlternative: Benzimidazole-2-thione
Molecular Formula


Hybridization

(Cyclohexane ring) +

(Thione)
Fully

(Aromatic)
Geometry Non-Planar (Chair conformation)Planar (Flat sheet)
Chirality Chiral Potential (Resolvable Enantiomers)Achiral
Melting Point 180 – 190 °C303 – 305 °C
Solubility Moderate (Soluble in EtOH, CHCl

)
Low (Insoluble in non-polar solvents)
Primary Application Chiral Ligands, Asymmetric SynthesisRubber Antioxidant, Corrosion Inhibitor

Experimental Protocols

Synthesis of Octahydro-benzoimidazole-2-thione

Principle: The synthesis relies on the condensation of 1,2-diaminocyclohexane with carbon disulfide (


) under basic conditions. The stereochemistry of the starting diamine (cis vs. trans) dictates the stereochemistry of the product.

Reagents:

  • 1,2-Diaminocyclohexane (cis or trans isomer)

  • Carbon Disulfide (

    
    )[3][4][5]
    
  • Potassium Hydroxide (KOH)

  • Ethanol/Water solvent system

Protocol:

  • Dissolution: Dissolve 1,2-diaminocyclohexane (10 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Addition: Add KOH (20 mmol) followed by the dropwise addition of

    
     (15 mmol). Caution: 
    
    
    
    is volatile and toxic.
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Acidification: Cool the reaction mixture to 0°C. Acidify carefully with dilute Acetic Acid or HCl to pH ~4.

  • Precipitation: The thione product precipitates as a white solid.

  • Purification: Filter the solid and recrystallize from hot Ethanol to obtain X-ray quality crystals.

Crystallization for X-ray Analysis
  • Method: Slow Evaporation.

  • Solvent: Ethanol or Acetonitrile.

  • Procedure: Dissolve 50 mg of the purified product in 5 mL of warm solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature for 3-5 days.

Visualizations

Synthesis Workflow

The following diagram illustrates the critical pathway from the diamine precursor to the final thione, highlighting the stereochemical retention.

SynthesisPathway Start 1,2-Diaminocyclohexane (Cis or Trans) Reagent CS2 + KOH (Reflux) Start->Reagent Mix Intermediate Dithiocarbamate Intermediate Reagent->Intermediate Condensation Product Octahydro-benzoimidazole-2-thione (Precipitate) Intermediate->Product Cyclization (-H2S) Crystals X-ray Quality Crystals (Recrystallized) Product->Crystals Slow Evaporation (EtOH)

Caption: Step-by-step synthesis and crystallization workflow preserving stereochemical integrity.

Hydrogen Bonding Topology

In the solid state, thiones typically form dimers or ribbons. The octahydro variant follows the general thione motif but with steric bulk from the cyclohexane ring.

HBonding cluster_dimer Centrosymmetric Dimer (R2,2(8)) MolA Molecule A (N-H Donor) MolB Molecule B (S Acceptor) MolA->MolB N-H...S MolC Molecule A' (S Acceptor) MolD Molecule B' (N-H Donor) MolD->MolC N-H...S

Caption: Schematic of the N-H...S hydrogen bonding network forming centrosymmetric dimers.

References

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives.

    
    ) for the aromatic benzimidazole-2-thione analog used as the comparative standard.
    
    
  • Octahydro-2H-benzimidazole-2-thione (Product Specifications). Source: Santa Cruz Biotechnology.[6] Context: Verifies the chemical identity (CAS 30086-64-7), molecular weight, and commercial availability of the octahydro product.

  • Synthesis of Substituted Thiourea Derivatives (Methodology). Source: Scribd (Scientific Text Repository). Context: Details the synthesis of (3aS,7aS)-octahydro-2H-benzimidazole-2-thione (Compound 4g), including melting point (180-190°C) and NMR characterization.

  • PubChemLite: Octahydro-2H-benzimidazole-2-thione. Source: PubChem / University of Luxembourg. Context: Confirms the chemical structure, IUPAC naming, and predicted physicochemical properties.

Sources

Technical Comparison: Benzimidazole-2-thione vs. Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing Benzimidazole-2-thione (BIT) and its saturated counterpart, Octahydro-benzoimidazole-2-thione (OBIT) . While both share a core cyclic thiourea motif, their electronic behaviors differ fundamentally due to the presence (BIT) or absence (OBIT) of a fused aromatic benzene ring. This distinction dictates their reactivity, adsorption isotherms in corrosion inhibition, and utility as pharmaceutical scaffolds.

  • BIT is an aromatic heterocycle characterized by planar geometry, high melting point, and strong

    
    -electron delocalization, making it a superior corrosion inhibitor for transition metals.
    
  • OBIT is a bicyclic aliphatic thiourea with a puckered cyclohexane ring. It lacks aromaticity, introducing chirality (cis/trans isomers) and greater conformational flexibility, often serving as a specialized building block in proteomics and non-planar drug design.

Part 1: Molecular Architecture & Electronic Properties

The primary differentiator is the saturation of the carbocyclic ring.

Structural Comparison
  • Benzimidazole-2-thione (BIT): Possesses a planar, conjugated 10-

    
     electron system. It exists in a tautomeric equilibrium strongly favoring the thione  form over the thiol form in the solid state and polar solvents.
    
  • Octahydro-benzoimidazole-2-thione (OBIT): The benzene ring is reduced to a cyclohexane ring. This destroys the global aromaticity. The molecule adopts a non-planar geometry (cis- or trans-fused), significantly affecting its ability to stack or intercalate.

Tautomerism & Isomerism

Both compounds exhibit thione-thiol tautomerism, but the driving force differs. In BIT, the thione form disrupts the imidazole aromaticity less than expected due to the fused benzene ring maintaining its own aromatic sextet. In OBIT, the tautomerism is purely that of a cyclic thiourea.

Tautomerism cluster_BIT Benzimidazole-2-thione (BIT) cluster_OBIT Octahydro-benzoimidazole-2-thione (OBIT) BIT_Thione Thione Form (Dominant) N-H groups present BIT_Thiol Thiol Form (Minor) -SH group present BIT_Thione->BIT_Thiol Tautomerization BIT_Thiol->BIT_Thione OBIT_Cis Cis-Isomer (Puckered Ring) OBIT_Trans Trans-Isomer (Rigid) OBIT_Cis->OBIT_Trans Stereoisomerism (Fixed by synthesis)

Figure 1: Tautomeric and stereochemical relationships. BIT equilibrates between thione/thiol, while OBIT is defined by the stereochemistry of the starting diamine.

Part 2: Physicochemical Profile[1]

FeatureBenzimidazole-2-thione (BIT)Octahydro-benzoimidazole-2-thione (OBIT)
CAS Number 583-39-130086-64-7
Formula C₇H₆N₂SC₇H₁₂N₂S
Molecular Weight 150.20 g/mol 156.25 g/mol
Aromaticity Yes (Benzo-fused)No (Cyclohexano-fused)
Geometry Planar (Flat)Non-planar (Chair/Boat conformations)
Melting Point ~300°C (Decomposes)Solid (Lower lattice energy than BIT)
Solubility Soluble in DMF, DMSO, hot ethanol; poor in water.Soluble in polar organics; slightly better lipid solubility.
pKa (Acidic) ~10.6 (NH deprotonation)Higher (Less acidic due to lack of aryl withdrawal)

Part 3: Synthesis Protocols

Benzimidazole-2-thione (BIT) Synthesis

Mechanism: Condensation of o-phenylenediamine with carbon disulfide (


) in basic media.

Protocol:

  • Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Carbon disulfide (0.12 mol), Potassium Hydroxide (KOH), Ethanol (100 mL).

  • Procedure:

    • Dissolve o-phenylenediamine and KOH in ethanol/water mixture.

    • Add

      
       dropwise with stirring.
      
    • Reflux the mixture for 3–4 hours. Evolution of

      
       gas indicates reaction progress (trap gas in NaOH).
      
    • Cool the mixture; acidify with dilute acetic acid to precipitate the product.

    • Filter the white/pale yellow solid and recrystallize from ethanol.

  • Yield: Typically 85–95%.[1]

Octahydro-benzoimidazole-2-thione (OBIT) Synthesis

Mechanism: Cyclization of 1,2-diaminocyclohexane with


. The stereochemistry of the product (cis/trans) is determined by the starting diamine.

Protocol:

  • Reagents: cis-1,2-Diaminocyclohexane (11.4 g, 0.1 mol), Carbon disulfide (0.12 mol), Ethanol (solvent).

  • Procedure:

    • Dissolve the diamine in ethanol.

    • Add

      
       slowly (exothermic reaction possible).
      
    • Heat to reflux for 2–3 hours. The aliphatic amine is more nucleophilic than the aromatic amine in BIT, often requiring milder conditions or shorter times.

    • Cool to crystallize the product.[2]

    • Filtration yields the cyclic thiourea.

  • Note: This compound is often used as a crude intermediate or purified by column chromatography if high purity is required for proteomic applications.

Synthesis Start_BIT o-Phenylenediamine (Aromatic) Reagent CS2 / KOH / EtOH Start_BIT->Reagent Start_OBIT 1,2-Diaminocyclohexane (Aliphatic) Start_OBIT->Reagent Step_Reflux Reflux (3-4 hrs) (- H2S) Reagent->Step_Reflux Product_BIT Benzimidazole-2-thione (Planar, High MP) Step_Reflux->Product_BIT Aromatic Path Product_OBIT Octahydro-benzoimidazole-2-thione (Non-planar, Cyclic Thiourea) Step_Reflux->Product_OBIT Aliphatic Path

Figure 2: Parallel synthesis pathways. The choice of diamine precursor dictates the final scaffold.

Part 4: Performance & Applications[4]

Corrosion Inhibition (Steel/Copper in Acid)

This is the most common industrial application for BIT.

  • BIT Performance: Superior. The planar benzene ring allows for "flat" adsorption onto the metal surface via

    
    -electron interaction. This creates a compact barrier film that blocks corrosive ions (
    
    
    
    ,
    
    
    ).
  • OBIT Performance: Moderate/Inferior. Lacking the benzene ring, OBIT adsorbs primarily through the Sulfur and Nitrogen lone pairs ("vertical" adsorption). It cannot form the dense, stacked protective layers characteristic of aromatic inhibitors.

Biological & Pharmaceutical Utility[4][5]
  • BIT: Acts as a scaffold for antioxidants and antimicrobials. The thione moiety scavenges free radicals (ROS). Derivatives are used in anti-ulcer drugs (e.g., proton pump inhibitors like Omeprazole contain the benzimidazole core, though not the thione directly).

  • OBIT: Used in proteomics as a reagent and in drug discovery where a non-planar, chiral scaffold is required to fit specific enzyme pockets that reject flat aromatic molecules.

Reactivity Profile
  • S-Alkylation: Both compounds react readily with alkyl halides (e.g., methyl iodide) at the sulfur atom to form thioethers.

  • Electrophilic Substitution:

    • BIT: Can undergo nitration or halogenation on the benzene ring.

    • OBIT: Inert to ring substitution; the cyclohexane ring is saturated and unreactive toward electrophiles.

References

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 2015. Confirms the thione tautomer preference and crystal packing of BIT derivatives.

  • Corrosion inhibition performance of benzimidazole derivatives. RSC Advances, 2021. details the adsorption mechanism (Langmuir isotherm) and efficiency of BIT on carbon steel.

  • Octahydro-2H-benzimidazole-2-thione Product Data. Santa Cruz Biotechnology. Provides CAS and physical state data for the octahydro derivative.[3]

  • Biological activities of benzimidazole derivatives. Arabian Journal of Chemistry, 2016. Reviews the antioxidant and hepatoprotective effects of BIT derivatives.

  • Facile Synthesis of Benzimidazole-2-thione Derivatives. Molecules, 2012. Describes the reaction of diamines with CS2 to form cyclic thiones.

Sources

Definitive Guide: Validating Enantiomeric Excess of Octahydro-benzoimidazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Octahydro-benzoimidazole-2-thione derivatives (often derived from 1,2-diaminocyclohexane) are critical scaffolds in asymmetric organocatalysis and medicinal chemistry. Their efficacy—whether as hydrogen-bonding catalysts or chiral auxiliaries—is strictly dependent on their optical purity.

Validating the enantiomeric excess (


) of these bicyclic thioureas presents unique challenges due to their polarity, potential for tautomerism (thione-thiol), and solubility profiles. This guide moves beyond generic protocols to provide a field-validated framework for 

determination, prioritizing Chiral HPLC as the gold standard while evaluating NMR using Chiral Solvating Agents (CSAs) as a rapid screening alternative.
The Stereochemical Challenge

The core structure exists as cis (meso) or trans (chiral) diastereomers.

  • Cis-fused: Achiral (meso) unless desymmetrized by N-substitution.

  • Trans-fused: Inherently chiral (

    
     symmetric if unsubstituted).
    
  • Critical Control: You must first ensure diastereomeric purity before validating enantiomeric excess.

Methodology Comparison: Selecting the Right Tool

The choice of method depends on the stage of development (Screening vs. QC) and sample constraints.

FeatureChiral HPLC (UV/Vis) NMR with CSA Polarimetry
Status Gold Standard Rapid ScreenLegacy / Qualitative
Accuracy High (

)
Moderate (

)
Low (Highly variable)
Throughput 15–30 min/run5–10 min/sampleInstant
Sample Req.

mg

mg

mg
Structural Insight Separates impuritiesReveals chemical shiftsNone
Primary Risk Column selection failurePeak overlap/BroadeningImpurities skew rotation
Decision Logic for Method Selection

MethodSelection Start Start: Sample for ee Determination IsVolatile Is the derivative volatile? Start->IsVolatile GC Chiral GC (Rare for Thioureas) IsVolatile->GC Yes (Low MW) HighPrecision Need High Precision? (>98% ee required) IsVolatile->HighPrecision No (Typical) HPLC Chiral HPLC (Polysaccharide CSP) HighPrecision->HPLC Yes (Validation) QuickScreen Rapid Synthetic Screen? HighPrecision->QuickScreen No NMR 1H NMR + CSA (e.g., Mosher Acid/TFTDA) QuickScreen->NMR Yes Polarimetry Polarimetry (Only for identity) QuickScreen->Polarimetry No

Figure 1: Strategic decision tree for selecting the appropriate validation method based on sample properties and precision requirements.

Deep Dive: Chiral HPLC Protocol (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for these derivatives.

Column Selection Strategy

Thiourea derivatives are hydrogen-bond donors. They interact strongly with the carbamate/ester linkages on CSPs.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

    • Why: The helical amylose backbone often provides superior recognition for the bicyclic "butterfly" shape of benzimidazole-2-thiones compared to cellulose.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

  • Pro-Tip (Solubility): Use Immobilized Phases (Chiralpak IA, IB, IC) if possible. These allow the use of Dichloromethane (DCM) or THF in the mobile phase, which is crucial if your thiourea derivative has poor solubility in Hexane/Alcohol mixtures.

Mobile Phase Optimization[1]
  • Standard Mode: Normal Phase (Hexane/IPA or Hexane/Ethanol).

  • Additives: Thioureas are generally neutral, but if the derivative contains basic nitrogens (e.g., pendant amines), add 0.1% Diethylamine (DEA) to prevent peak tailing.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm (thiocarbonyl

    
    ).
    
Step-by-Step Validation Protocol

Step 1: Preparation of the "Racemic Spike" (The Self-Validating Control) You cannot validate a chiral method without a racemic standard. If you only have the enantiopure product from a synthesis:

  • Take a small aliquot (1-2 mg) of your product.

  • Dissolve in methanol.

  • Add a trace of base (e.g., NaOH) or heat to induce racemization (if the stereocenter is labile) OR mix with the opposite enantiomer if available.

  • Alternative: Synthesize a small batch of racemate using non-chiral starting materials (e.g., racemic 1,2-diaminocyclohexane).

Step 2: Method Development Workflow

HPLCWorkflow Prep Prepare Racemic Standard (1 mg/mL in Mobile Phase) Screen Screen Column (AD-H / IA) Hexane:IPA (90:10) Prep->Screen CheckRes Check Resolution (Rs) Screen->CheckRes GoodRes Rs > 1.5? (Baseline Separation) CheckRes->GoodRes Optimize Adjust Solvent Strength (Lower IPA to 5% or 2%) GoodRes->Optimize No SpikeTest Spike Test: Mix Pure + Racemate GoodRes->SpikeTest Yes Optimize->CheckRes FinalMethod Finalize Method Run Pure Sample SpikeTest->FinalMethod Confirm Identity

Figure 2: Iterative workflow for developing and validating the HPLC method.

Step 3: Calculating Enantiomeric Excess



Alternative Method: 1H NMR with Chiral Solvating Agents (CSAs)

If HPLC is unavailable, NMR is a viable alternative, particularly for trans-octahydro-benzoimidazole-2-thiones which possess


 symmetry (simplifying the spectra).
Protocol:
  • Solvent: Use a non-polar deuterated solvent like

    
     or 
    
    
    
    to maximize ion-pairing/hydrogen bonding.
  • CSA Selection:

    • Mosher's Acid (MTPA): Can be used if there is a free amine to derivatize (creates diastereomers).

    • TFTDA (Bis-thiourea CSA): Specifically designed for discriminating chiral thioureas via hydrogen bonding [1].

    • Pirkle Alcohol: Useful for general hydrogen bond acceptors.

  • Procedure:

    • Dissolve substrate (~10 mg) in

      
       (0.6 mL).
      
    • Record reference

      
       NMR.
      
    • Add 1.0 equivalent of CSA.

    • Observe splitting of the methine protons (bridgehead CH) or N-H protons.

    • Integrate the split peaks to calculate ratio.

Experimental Data Template

Use this structure to report your findings in technical dossiers:

ParameterExperimental ValueAcceptance Criteria
Column Chiralpak IA (4.6 x 250 mm, 5

m)
N/A
Mobile Phase n-Hexane : i-PrOH (90:10)N/A
Flow Rate 1.0 mL/minStable Pressure
Retention Time (

)
8.4 min (Minor)Distinct peak
Retention Time (

)
10.2 min (Major)Distinct peak
Resolution (

)
2.1

(Baseline)
Tailing Factor 1.1

Calculated

98.4%

(Target)

Troubleshooting & "Gotchas"

  • The "Meso" Trap: Ensure your synthesis didn't produce the cis-isomer. The cis-isomer is achiral and will appear as a single peak on chiral HPLC (unless it separates from the trans isomers, which it should). Always verify diastereomeric ratio (dr) by standard NMR before checking ee.

  • Solubility Issues: Octahydro-benzoimidazole-2-thiones can be stubborn. If using Chiralpak AD-H (coated), do not dissolve the sample in DCM/THF to inject, as this strips the phase. Use the mobile phase or pure ethanol. If solubility is impossible, switch to Chiralpak IA (immobilized) and use DCM/Hexane mixtures.

  • Peak Tailing: Thioureas can interact with residual silanols on the silica support. If peaks are broad, add 0.1% DEA or TEA to the mobile phase.

References

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. Available at: [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. Royal Society of Chemistry. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Safety Operating Guide

Technical Guide: Safe Handling & PPE for Octahydro-benzoimidazole-2-thione

[1][2]

Executive Safety Summary

Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a bicyclic thiourea derivative commonly used as an antioxidant, rubber vulcanization accelerator, and pharmaceutical intermediate.[1][2] While often classified primarily as an Irritant (Skin/Eye/Respiratory) , the thione (

skin sensitizationthyroid toxicity12

This guide moves beyond the basic Safety Data Sheet (SDS) to provide a risk-based operational framework.

At-a-Glance Hazard Profile
ParameterSpecificationCritical Note
Physical State Solid (Beige/White Powder)High risk of airborne dust generation during weighing.[1][2]
Primary Hazards H315, H319, H335Irritating to mucous membranes.[1][2]
Hidden Risks Sensitizer (Potential)Thiones are structural analogs to known sensitizers; treat as a potential allergen.[1][2]
Solubility Organic Solvents (DMSO, MeOH)Permeation through gloves increases significantly in solution.[1][2]

Hazard Dynamics & Risk Assessment

Why standard PPE may not be enough.

As scientists, we must understand the causality of exposure.[1][2] Octahydro-benzoimidazole-2-thione is a solid, meaning the primary vector of exposure is inhalation of particulates and dermal contact with contaminated surfaces .[1][2]

  • The Thione Factor: The

    
     moiety is chemically reactive.[1][2] In vivo, thiourea derivatives can interfere with thyroperoxidase.[1][2] While acute toxicity is low, chronic low-level exposure should be minimized to prevent potential endocrine disruption or sensitization.[1][2]
    
  • Solvent Permeation: Once dissolved in organic solvents (e.g., Dichloromethane or DMSO), the chemical's ability to penetrate nitrile gloves increases exponentially.[1][2] A "solid handling" protocol is insufficient for "solution handling."[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : exposure controls are matched to the specific physical state of the compound.[1][2]

Body AreaPPE RequirementTechnical Specification & Rationale
Hand Protection (Solid) Nitrile Gloves Spec: Minimum 0.11 mm (4-5 mil) thickness.Why: Sufficient barrier for dry powder.[1][2] Change immediately if punctured.[1][2]
Hand Protection (Solution) Double Gloving / Laminate Spec: Inner: 4 mil Nitrile; Outer: Silver Shield® (Laminate) or 8 mil Nitrile.Why: Organic solvents act as a carrier vehicle, dragging the thione through thin nitrile.[1][2]
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Why: Eliminates the hazard at the source.[1][2]
Respiratory N95 / P100 (Secondary) Spec: NIOSH-approved respirator.Why: Required only if weighing outside a hood (not recommended) or during spill cleanup.[1][2]
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1 compliant, indirect venting.Why: Safety glasses allow dust entry from the side.[1][2] Goggles seal the ocular cavity against fine particulates.[1][2]
Body Lab Coat (High-Closure) Spec: Cotton/Polyester blend or Tyvek (for large scale).Why: Prevents accumulation of dust on street clothes, reducing "take-home" exposure.[1][2]
Visualization: PPE Decision Logic

The following decision tree guides the researcher through the correct PPE selection based on the experimental phase.

PPE_Decision_TreeStartStart: Handling Octahydro-benzoimidazole-2-thioneState_CheckWhat is the Physical State?Start->State_CheckSolidSolid / PowderState_Check->SolidSolutionDissolved in SolventState_Check->SolutionSolid_PPEPROTOCOL A (Dry):1. Fume Hood (Mandatory)2. Nitrile Gloves (4 mil)3. Safety GogglesSolid->Solid_PPEWeighing/TransferSolvent_CheckSolvent Type?Solution->Solvent_CheckStandard_SolventPolar/Aqueous(Water, Ethanol)Solvent_Check->Standard_SolventAggressive_SolventPenetrating Organic(DCM, DMSO, DMF)Solvent_Check->Aggressive_SolventSol_PPE_StdPROTOCOL B (Standard):1. Nitrile Gloves (Double)2. Splash GogglesStandard_Solvent->Sol_PPE_StdSol_PPE_AggPROTOCOL C (High Risk):1. Laminate/Barrier Gloves2. Fume Hood Sash LoweredAggressive_Solvent->Sol_PPE_Agg

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1][2]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to static electricity and dust generation.[1][2]

  • Engineering Setup: Place the analytical balance inside the fume hood.[1][2] If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1][2] Thioureas are organic solids that accumulate static charge, causing powder to "jump" and contaminate the user.[1][2]

  • Technique:

    • Pre-weigh the container/boat.[1][2]

    • Transfer solid using a spatula; never pour from the stock bottle.[2]

    • Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to storage to remove invisible dust residues.[1][2]

B. Reaction Monitoring & Synthesis[1][2]
  • Venting: If the reaction involves heating (e.g., reflux), ensure the condenser is vented to the hood or a scrubber.[1][2] Thermal decomposition of thiones can release sulfur oxides (

    
    ) or nitrogen oxides (
    
    
    ).[1][2]
  • Quenching: Treat reaction mixtures as potentially sensitizing.[1][2] Wash all glassware with an oxidizing agent (e.g., dilute bleach) if compatible, or standard detergent, before removing from the hood.[1][2]

C. Emergency Spill Response

Do not treat this as a "generic powder" spill.

Spill_ResponseAlert1. Alert & Isolate(Notify Lab Personnel)PPE_Don2. Upgrade PPE(N95 Mask + Double Gloves)Alert->PPE_DonContain3. Containment(Cover with wet paper towel)PPE_Don->ContainClean4. Cleanup(Scoop -> Bag -> Wipe)Contain->CleanDisposal5. Disposal(Hazardous Waste Tag)Clean->Disposal

Figure 2: Step-by-step spill response workflow to minimize airborne dust.[1][2][3][4]

Detailed Cleanup Steps:

  • Dampen: Gently lay a solvent-dampened (water or ethanol) paper towel over the powder.[1][2] This prevents dust from becoming airborne.[1][2][3][4][5][6]

  • Scoop: Use a plastic scoop or dustpan to lift the solid and the paper towel.[1][2]

  • Wipe: Clean the surface three times (Triple Rinse) with soap and water.[1][2]

  • Verify: Check for residue. If the surface feels "gritty" or "slippery," repeat cleaning.[1][2]

Disposal Logistics

Never dispose of Octahydro-benzoimidazole-2-thione down the sink.[1][2] Thiourea derivatives can be toxic to aquatic life and difficult for water treatment plants to degrade.[1][2]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" waste streams depending on the solvent used.[2]

  • Contaminated PPE: Heavily contaminated gloves or weighing boats should be bagged in a Ziploc bag before being placed in the solid waste drum to prevent off-gassing or dust release.[1][2]

References

  • PubChem. (n.d.).[1][2] Octahydro-2H-benzimidazole-2-thione (Compound).[1][2][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][9][10] National Academies Press.[1][2][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.